Product packaging for 2-Chloro-3-iodo-5-methylpyridine(Cat. No.:CAS No. 59782-91-1)

2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942
CAS No.: 59782-91-1
M. Wt: 253.47 g/mol
InChI Key: RBZFLTOFXAWOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3-iodo-5-methylpyridine is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClIN B1460942 2-Chloro-3-iodo-5-methylpyridine CAS No. 59782-91-1

Properties

IUPAC Name

2-chloro-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZFLTOFXAWOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652054
Record name 2-Chloro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-91-1
Record name 2-Chloro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-iodo-5-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its strategic applications in complex molecule synthesis, and outline essential safety and handling procedures. The focus is on providing not just data, but also the scientific rationale behind the compound's utility and handling.

Core Physicochemical Characteristics

This compound is a halogenated pyridine derivative. Such structures are of high interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active compounds. The precise arrangement of the chloro, iodo, and methyl groups on the pyridine ring dictates its reactivity and makes it a valuable, non-symmetrical building block.

Its fundamental identity begins with its molecular weight, which is derived from its specific atomic composition. A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Weight 253.47 g/mol [1][2][3]
Molecular Formula C₆H₅ClIN[1][2][3]
CAS Number 59782-91-1[3][4]
Appearance Pale yellow to yellow solid[5][6]
Melting Point 58 - 63 °C[4][5]
Boiling Point 284.1 ± 35.0 °C (at 760 mmHg, Predicted)[4]
InChI Key RBZFLTOFXAWOOQ-UHFFFAOYSA-N[3][4]
SMILES Cc1cnc(Cl)c(I)c1[3]

Synthesis via Sandmeyer Reaction: A Protocol and Rationale

The synthesis of this compound is reliably achieved from its amino precursor, 3-Amino-2-chloro-5-methylpyridine, via a Sandmeyer-type reaction. This classic and robust transformation is the method of choice for converting an aromatic amine into a halide.

Causality and Mechanistic Insight: The process involves two key stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) under cold conditions to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas). In the second stage, the introduction of an iodide source, such as potassium iodide, facilitates the displacement of the diazonium group, resulting in the desired iodinated pyridine ring.[5] Temperature control is critical, especially during diazotization, to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5] It is a self-validating system where reaction progress can be monitored, and the final product is purified to a high degree.

Step 1: Preparation of the Amine Solution

  • To a solution of 2-chloro-3-amino-5-methylpyridine (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (37%), cool the mixture to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

Step 2: Diazotization

  • Prepare a solution of sodium nitrite (1.5 eq) in water.

  • Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below -10 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for an additional 15 minutes. A successful reaction is indicated by the formation of the diazonium salt solution.

Step 3: Iodination

  • Prepare a solution of potassium iodide (3.0 eq) in water.

  • Add the potassium iodide solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3 hours.

Step 4: Workup and Extraction

  • Quench the reaction by the slow, careful addition of a 10 N aqueous sodium hydroxide solution until the pH of the mixture is approximately 11.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the resulting residue by column chromatography on silica gel, using a solvent system such as ethyl acetate/cyclohexane (2:8 v/v) to yield this compound as a yellow solid.[5]

G cluster_prep Step 1: Diazotization cluster_iodination Step 2: Iodination & Workup cluster_purify Step 3: Purification A 3-Amino-2-chloro- 5-methylpyridine B NaNO₂, HCl(aq) -15°C to -10°C A->B Add dropwise C Diazonium Salt Intermediate (in situ) B->C Forms D Potassium Iodide (KI) -5°C to RT C->D E Crude Product Mixture D->E Displaces N₂ F NaOH(aq) Quench, DCM Extraction E->F G Silica Gel Chromatography F->G H Pure 2-Chloro-3-iodo- 5-methylpyridine G->H

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Chemical Synthesis

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. The distinct electronic nature and reactivity of its two halogen substituents allow for selective, stepwise functionalization.

  • Iodo Group (C3-Position): The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This position is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct connection of the pyridine core to other aromatic, heteroaromatic, or aliphatic fragments.

  • Chloro Group (C2-Position): The chlorine atom at the 2-position of the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, to build out another vector of the molecule.

This orthogonal reactivity is highly prized in drug discovery, as it allows chemists to systematically and independently modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by the frequent use of related halogenated pyridines as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[7][8][9]

G cluster_suzuki Suzuki Coupling (C-C Bond Formation) cluster_snar Nucleophilic Substitution (SₙAr) A 2-Chloro-3-iodo- 5-methylpyridine C Pd Catalyst, Base A->C F Base A->F B Aryl Boronic Acid (Ar-B(OH)₂) B->C D 3-Aryl-2-chloro- 5-methylpyridine C->D At Iodo Position E Amine Nucleophile (R-NH₂) E->F G 2-Amino-3-iodo- 5-methylpyridine F->G At Chloro Position

Caption: Orthogonal reactivity of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and requires careful management.[4][6]

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4][6]
Hazard Statements H302: Harmful if swallowed.[4][6]H319: Causes serious eye irritation.[4][6]
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Avoid breathing dust. Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a refrigerator at 2 to 8 °C.[2][4][6]

  • Protect from light and store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2][4][6]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, with a definitive molecular weight of 253.47 g/mol , is more than just a chemical with a CAS number. It is a strategically designed synthetic intermediate that offers chemists orthogonal reactivity at its chloro and iodo positions. Its synthesis is well-established, and its value is realized in its application as a versatile building block for creating novel and complex molecules. Adherence to strict safety and handling protocols is mandatory to manage the risks associated with its use. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-iodo-5-methylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the pyridine scaffold, makes it a versatile building block. The orthogonal reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of the primary and most efficient pathway for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by detailed, field-proven protocols.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals a clear and logical synthetic strategy. The iodo group at the 3-position is most strategically introduced via a Sandmeyer reaction, a robust and widely used method for the conversion of an amino group to a halide through a diazonium salt intermediate. This points to 3-Amino-2-chloro-5-methylpyridine as the immediate precursor. The amino group, in turn, can be readily obtained by the reduction of a nitro group. This leads to 2-Chloro-5-methyl-3-nitropyridine as a key intermediate. Finally, this nitro-substituted pyridine can be synthesized from the commercially available starting material, 2-chloro-5-methylpyridine, through electrophilic aromatic substitution.

Retrosynthesis target This compound precursor1 3-Amino-2-chloro-5-methylpyridine target->precursor1 Sandmeyer Reaction precursor2 2-Chloro-5-methyl-3-nitropyridine precursor1->precursor2 Nitro Reduction starting_material 2-Chloro-5-methylpyridine precursor2->starting_material Nitration

Caption: Retrosynthetic pathway for this compound.

Primary Synthesis Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound is achieved through a two-stage process commencing with 2-chloro-5-methylpyridine.

Stage 1: Synthesis of 3-Amino-2-chloro-5-methylpyridine

This stage involves the introduction of a nitro group at the 3-position of the pyridine ring, followed by its reduction to an amine.

Part A: Nitration of 2-chloro-5-methylpyridine

The introduction of a nitro group onto the pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents are crucial. The chloro group is deactivating and ortho, para-directing, while the methyl group is activating and ortho, para-directing. The pyridine nitrogen is strongly deactivating. The reaction conditions must be carefully controlled to favor nitration at the 3-position.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-chloro-5-methylpyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10°C.

  • Reaction Execution: Allow the reaction to proceed at a slightly elevated temperature (e.g., 60°C) for several hours until completion, monitored by TLC or HPLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the product.

  • Purification: The crude 2-chloro-5-methyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale-yellow solid.[1][2]

Part B: Reduction of 2-chloro-5-methyl-3-nitropyridine

The reduction of the nitro group to a primary amine is a standard transformation. Various reducing agents can be employed, with catalytic hydrogenation or metal-acid systems being common choices.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid or ammonium chloride. Alternatively, catalytic hydrogenation using a palladium or platinum catalyst can be employed.

  • Reaction Monitoring: Heat the mixture and monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, filter the reaction mixture to remove the metal catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts and evaporate the solvent under reduced pressure to obtain 3-Amino-2-chloro-5-methylpyridine, which can be used in the next step with or without further purification.[3][4]

Precursor_Synthesis cluster_stage1 Stage 1: Precursor Synthesis SM 2-Chloro-5-methylpyridine INT 2-Chloro-5-methyl-3-nitropyridine SM->INT Nitration (H₂SO₄, HNO₃) P1 3-Amino-2-chloro-5-methylpyridine INT->P1 Reduction (e.g., Fe/CH₃COOH)

Caption: Synthesis of the key precursor, 3-Amino-2-chloro-5-methylpyridine.

Stage 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an amino group.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[7][8][9]

Mechanism of the Sandmeyer Reaction:

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt (though for iodination, a copper catalyst is often not strictly necessary) and a source of iodide, such as potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), facilitating the substitution.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_iodination Iodination amine Ar-NH₂ diazonium Ar-N₂⁺ amine->diazonium NaNO₂, HCl 0-5 °C iodide I⁻ product Ar-I diazonium_iodination Ar-N₂⁺ diazonium_iodination->product KI, H₂O

Caption: Generalized mechanism of the Sandmeyer reaction for iodination.

Experimental Protocol:

The following protocol is a robust method for the synthesis of this compound.[10]

  • Diazotization:

    • Suspend 3-Amino-2-chloro-5-methylpyridine in a concentrated aqueous solution of hydrochloric acid.

    • Cool the mixture to between -15°C and -10°C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below -10°C.

    • Stir the resulting diazonium salt solution at -10°C for approximately 15 minutes.

  • Iodination:

    • While maintaining the temperature below -5°C, add a solution of potassium iodide in water dropwise to the diazonium salt solution.

    • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 2:8 v/v) as the eluent to afford this compound as a yellow solid.

Parameter Value Reference
Starting Material 3-Amino-2-chloro-5-methylpyridine[10]
Reagents HCl, NaNO₂, KI, NaOH[10]
Diazotization Temp. -15°C to -10°C[10]
Iodination Temp. -5°C to room temperature[10]
Yield 93%[10]
Appearance Yellow Solid[10]

Table 1: Summary of the Sandmeyer Reaction Protocol and Yield.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Technique Observed Data Reference
¹H NMR (200 MHz, CDCl₃) δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6)[10]
¹³C NMR (50 MHz, CDCl₃) δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2)[10]
ESI-MS m/z 253.89 [M+H]⁺[10]
Melting Point 58-60 °C[10]

Table 2: Spectroscopic and Physical Data for this compound.

Safety and Handling Considerations

  • Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and strong bases (sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures throughout the reaction.

  • Halogenated Compounds: Chlorinated and iodinated organic compounds should be handled with care as they can be toxic and irritants. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-stage pathway. This process, which involves the nitration of 2-chloro-5-methylpyridine, followed by reduction to the corresponding amine and a subsequent Sandmeyer reaction, is both high-yielding and scalable. The protocols outlined in this guide, when executed with precision and adherence to safety standards, provide a reliable method for accessing this valuable and versatile chemical intermediate for applications in research and development.

References

An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic building block, 2-chloro-3-iodo-5-methylpyridine presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, provides a comprehensive overview of this compound. We will delve into its chemical characteristics, synthesis, and reactivity, supported by established protocols and safety considerations. Our focus is to deliver not just procedural steps, but also the underlying chemical principles to empower innovative applications.

Compound Profile and Physicochemical Properties

This compound, with the CAS number 59782-91-1, is a halogenated pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with chloro, iodo, and methyl groups at positions 2, 3, and 5 respectively, offers multiple avenues for chemical modification. The presence of two different halogen atoms allows for selective reactivity, a feature highly sought after in synthetic organic chemistry.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular FormulaC₆H₅ClIN[2]
Molecular Weight253.47 g/mol [2]
AppearanceOff-white to tan or pale yellow crystalline solid[2][3]
Melting Point61-63 °C[1]
Boiling Point284.1 ± 35.0 °C at 760 mmHg (Predicted)[1][3]
Purity≥ 98% (GC)[1]
InChI KeyRBZFLTOFXAWOOQ-UHFFFAOYSA-N[1]
SMILESCc1cnc(Cl)c(I)c1

These properties are crucial for its handling, storage, and application in various chemical reactions. For instance, its solid form at room temperature simplifies weighing and dispensing, while its melting point is a key parameter for characterization and purity assessment.

Synthesis of this compound

The primary and well-established route for the synthesis of this compound involves a Sandmeyer-type reaction starting from 3-amino-2-chloro-5-methylpyridine.[4] This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Work-up & Purification A 3-Amino-2-chloro-5-methylpyridine B Diazonium Salt Intermediate A->B HCl, NaNO₂, H₂O -15 to -10 °C C This compound B->C KI, H₂O -5 to 20 °C D Quenching (NaOH) C->D E Extraction (DCM) D->E F Purification (Column Chromatography) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of established laboratory procedures.[4]

Materials:

  • 3-Amino-2-chloro-5-methylpyridine

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM)

  • 10 N Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Cyclohexane solvent system

Procedure:

  • Diazotization:

    • To a solution of 3-amino-2-chloro-5-methylpyridine in concentrated aqueous hydrochloric acid, add a solution of sodium nitrite in water dropwise at -15 °C.

    • It is critical to maintain the temperature below -10 °C during the addition to ensure the stability of the diazonium salt.

    • Stir the reaction mixture at -10 °C for 15 minutes.

  • Iodination:

    • To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water dropwise, ensuring the temperature does not exceed -5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/cyclohexane (2/8, v/v) eluent system to yield this compound as a yellow solid.[4]

Causality in Experimental Choices:

  • Low-Temperature Diazotization: The diazonium salt is highly reactive and unstable at higher temperatures. Performing the reaction at -15 to -10 °C is essential to prevent its decomposition, which would lead to undesired side products and a lower yield.

  • Controlled Addition of Reagents: The dropwise addition of both sodium nitrite and potassium iodide solutions helps to control the reaction exotherm and maintain the desired temperature range.

  • Alkaline Quenching: The addition of sodium hydroxide neutralizes the acidic reaction mixture and facilitates the precipitation or extraction of the organic product.

  • Column Chromatography: This purification step is crucial to remove any unreacted starting materials, by-products from the Sandmeyer reaction, and other impurities, ensuring a high purity of the final product.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical science.

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its utility has been demonstrated in the development of anti-cancer and anti-inflammatory drugs.[2][5] The pyridine core is a common scaffold in medicinal chemistry, and the chloro and iodo substituents provide handles for further functionalization through cross-coupling reactions to build more complex and biologically active molecules.[2]

  • Agrochemicals: this compound is employed in the formulation of pesticides and herbicides.[2][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection and improved agricultural yields.[2]

  • Material Science: The compound is also explored for its potential in creating novel materials, particularly in the development of conductive polymers and organic electronics.[2][5] The halogenated pyridine ring can be a component of monomers that are subsequently polymerized to form materials with specific electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Signal Word: Warning[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

  • Pictograms: GHS07 (Harmful)[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a cool, dry place, protected from light.[1] A refrigerator (2 to 8 °C) under an inert atmosphere is recommended for long-term storage.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

First Aid Measures:

  • If Swallowed: Rinse mouth and seek medical attention.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • In Case of Skin Contact: Wash with plenty of soap and water.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[6][7][8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical, agrochemical, and material science applications. Its synthesis via the Sandmeyer reaction is a well-understood and scalable process. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in leveraging the unique chemical attributes of this compound for their specific applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Chloro-3-iodo-5-methylpyridine (CAS No. 59782-91-1). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

This compound is a halogenated pyridine derivative. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other biologically active molecules.[1] Understanding its physical and chemical properties is the foundation for its safe handling.

Property Value Source(s)
CAS Number 59782-91-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Synonyms 2-chloro-3-iodo-5-picoline[2]
Appearance Solid. Off-white to pale yellow crystalline solid.[1][3]
Melting Point 61-63 °C[2]
Boiling Point 284.1 ± 35.0 °C at 760 mmHg[2]
Density 1.906 ± 0.06 g/cm³[2][3]
Flash Point 125.6 ± 25.9 °C[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and serious eye irritation.

  • Signal Word: Warning [3]

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind these classifications lies in the chemical's reactivity. The pyridine ring, substituted with electron-withdrawing halogens, can interact with biological macromolecules. Ingestion can lead to systemic toxicity, while direct contact with the eyes can cause significant irritation and potential damage due to the compound's chemical nature.

PPE_Hierarchy cluster_ppe Recommended PPE for Handling EyeProtection Chemical Safety Goggles (Face Shield if splash risk) HandProtection Nitrile Rubber Gloves BodyProtection Flame-Resistant Lab Coat FootProtection Closed-Toe Shoes RespiratoryProtection NIOSH-Approved Respirator (if dust is generated) User Researcher User->EyeProtection wears User->HandProtection wears User->BodyProtection wears User->FootProtection wears User->RespiratoryProtection wears (as needed)

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-iodo-5-methylpyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-iodo-5-methylpyridine in Modern Chemistry

This compound is a strategically important heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of high-value molecules. Its trifunctionalized pyridine core, featuring chloro, iodo, and methyl groups, offers multiple reaction sites for chemists to elaborate complex molecular architectures. This compound is a cornerstone in the development of novel pharmaceuticals, particularly in the realms of oncology and anti-inflammatory agents, as well as in the creation of advanced agrochemicals.[1][2] The precise control of reaction conditions is paramount in these applications, and a fundamental understanding of the solubility of this compound in various organic solvents is a critical determinant of success.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide equips researchers with a robust framework for understanding, predicting, and experimentally determining the solubility of this key intermediate. By elucidating the physicochemical properties of the molecule and providing a detailed experimental protocol, this document aims to empower scientists to optimize their synthetic routes, streamline purification processes, and ultimately accelerate their research and development endeavors.

Physicochemical Properties: A Foundation for Solubility Insights

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior. These properties, summarized in the table below, provide the basis for the theoretical considerations of solubility discussed in the subsequent sections.

PropertyValueSource
Chemical Formula C₆H₅ClIN[3]
Molecular Weight 253.47 g/mol [3][4]
Physical Form Solid[3]
Appearance Pale yellow solid[5]
Melting Point 61-63 °C[3]
Boiling Point (Predicted) 284.1 ± 35.0 °C at 760 mmHg[3]
Density (Predicted) 1.906 ± 0.06 g/cm³[5]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data for this compound, an empirical determination in the solvents relevant to a specific application is often necessary. The following is a detailed, self-validating protocol for the accurate determination of the solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation A Accurately weigh excess This compound B Add to a known volume of the selected solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., magnetic stirring or shaker) B->C D Allow sufficient time to reach equilibrium (typically 24-72 hours) C->D E Filter the saturated solution to remove undissolved solid D->E F Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) E->F G Repeat the analysis at different time points to confirm equilibrium F->G H Perform the experiment in triplicate to ensure reproducibility G->H

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial.

    • Add a precise, known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the vial in a constant temperature environment (e.g., a water bath or incubator) and agitate the mixture using a magnetic stirrer or an orbital shaker.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. To validate that equilibrium has been reached, small aliquots of the supernatant can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Separation:

    • Once equilibrium is confirmed, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the clear, filtered solution using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique due to its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

  • Data Reporting and Validation:

    • Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

    • For robust and trustworthy data, the entire experiment should be performed in triplicate to assess the reproducibility of the results.

Factors Influencing the Solubility of this compound: A Theoretical Framework

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding: the more similar the intermolecular forces between the solute and solvent molecules, the greater the solubility.

G cluster_properties Molecular Properties Influencing Solubility Solute This compound (Solute) Polarity Moderate Polarity (Pyridine Ring, Halogens) Solute->Polarity determines H_Bonding Limited Hydrogen Bonding (No H-bond donors) Solute->H_Bonding determines Van_der_Waals Significant van der Waals Forces (Iodo and Chloro groups) Solute->Van_der_Waals determines

References

Introduction: The Strategic Value of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine: Synthesis, Properties, and Applications

Pyridine and its derivatives are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The specific placement of functional groups on the pyridine ring dictates the molecule's reactivity and ultimate utility. Among these, halogenated pyridines are particularly prized as versatile intermediates. The introduction of halogens, such as chlorine and iodine, at specific positions creates reactive handles for chemists to perform further molecular modifications, often through cross-coupling reactions or nucleophilic substitutions.[1]

This guide focuses on This compound (CAS No. 59782-91-1), a tri-substituted pyridine that has emerged as a significant building block in synthetic chemistry. Its unique arrangement of a chloro, an iodo, and a methyl group offers a platform for regioselective functionalization, making it a valuable intermediate in the synthesis of complex, biologically active molecules. We will explore the synthetic pathways to this compound, its key physicochemical properties, and its applications in drug discovery and other industrial sectors.

Historical Context and Synthetic Evolution

The history of this compound is intrinsically linked to the broader development of synthetic routes for functionalized pyridines, particularly its precursor, 2-chloro-5-methylpyridine. The demand for these intermediates has been largely driven by the agrochemical industry for the synthesis of herbicides and pesticides.[1][2][3]

Early methods for producing 2-chloro-5-methylpyridine often started from beta-picoline (3-methylpyridine). However, direct chlorination of beta-picoline can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[2][4] To overcome these challenges, alternative multi-step synthetic strategies were developed, as outlined in various patents. One notable approach involves the condensation of propionaldehyde with an acrylic ester, followed by amination to form a dihydropyridone intermediate. This is then halogenated to create a 2-oxo-5-methyl-5,6-dihalopiperidine, which can be converted to 2-chloro-5-methylpyridine using a chlorinating agent like phosphorus oxychloride or phosgene.[2][3][5]

The synthesis of this compound itself represents a further functionalization of this critical precursor, designed to introduce an iodine atom at the 3-position. This is typically achieved through a Sandmeyer-type reaction, a classic and reliable method in aromatic chemistry for converting an amino group into a variety of functionalities, including halides.

Core Synthesis Methodology: The Sandmeyer Reaction

The most direct and commonly cited method for preparing this compound is via a Sandmeyer reaction, starting from 3-Amino-2-chloro-5-methylpyridine. This process involves two key stages: diazotization of the amine followed by displacement with iodide.[6]

Experimental Protocol

Stage 1: Diazotization of 3-Amino-2-chloro-5-methylpyridine

  • Preparation: A solution of 3-Amino-2-chloro-5-methylpyridine is prepared in a concentrated aqueous acid, typically hydrochloric acid. The vessel is cooled to a low temperature, generally between -15°C and -10°C, using an appropriate cooling bath (e.g., an ice-salt bath).

  • Addition of Nitrite: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution. It is critical to maintain the temperature below -10°C during this addition to ensure the stability of the resulting diazonium salt.

  • Reaction: The mixture is stirred at this low temperature for approximately 15-30 minutes to allow for the complete formation of the diazonium salt.

Causality Insight: The low temperature is crucial because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The strong acid medium is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent.

Stage 2: Iodination

  • Preparation of Iodide Solution: A solution of potassium iodide (KI) in water is prepared.

  • Addition: The potassium iodide solution is added dropwise to the cold diazonium salt mixture. The temperature should be carefully controlled and maintained below -5°C during the initial phase of the addition.

  • Reaction and Work-up: After the addition is complete, the reaction is allowed to stir at 0°C for approximately 30 minutes and then warmed to room temperature for several hours (e.g., 3 hours) to ensure the reaction goes to completion.[6]

  • Quenching and Extraction: The reaction is quenched by the slow addition of an aqueous base (e.g., 10 N sodium hydroxide) until the pH is alkaline (pH ≈ 11). This neutralizes the excess acid. The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane.[6]

  • Purification: The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using an ethyl acetate/cyclohexane mobile phase) to yield this compound as a solid.[6]

Self-Validating System: The success of the reaction can be monitored by TLC. The final product's identity and purity are confirmed through melting point analysis and spectroscopic methods (NMR, Mass Spectrometry), which should match reference data.[6]

Synthesis_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Iodination A 3-Amino-2-chloro- 5-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl  (-15°C to -10°C) C 2-Chloro-3-iodo- 5-methylpyridine B->C  KI, H₂O  (-5°C to RT)

Caption: Synthesis of this compound via Sandmeyer reaction.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound.

PropertyValueSource
CAS Number 59782-91-1[7]
Molecular Formula C₆H₅ClIN[8][9]
Molecular Weight 253.47 g/mol
Appearance Yellow or Pale Yellow Solid[6][10]
Melting Point 58-61 °C[6]
Boiling Point 284.1 ± 35.0 °C (Predicted)[7][10]
InChI Key RBZFLTOFXAWOOQ-UHFFFAOYSA-N[7]
Spectroscopic Data
  • ¹H NMR (200 MHz, CDCl₃): δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6).[6]

  • ¹³C NMR (50 MHz, CDCl₃): δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2).[6]

  • Infrared (IR) (KBr): ν 1402, 1459, 2921 cm⁻¹.[6]

  • Mass Spectrometry (ESI-MS): m/z 253.89 [M+H]⁺.[6]

Applications in Research and Development

The strategic placement of two different halogen atoms makes this compound a highly valuable intermediate for building molecular complexity, particularly through selective cross-coupling reactions.

Applications_Workflow A 2-Chloro-3-iodo- 5-methylpyridine E Complex Target Molecules A->E Synthetic Intermediate B Pharmaceuticals C Agrochemicals D Material Science E->B e.g., Anti-cancer, Anti-inflammatory E->C e.g., Herbicides, Pesticides E->D e.g., Conductive Polymers

Caption: Role as a versatile intermediate in various industries.

  • Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel therapeutic agents. The chloro and iodo groups can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce different fragments, enabling the rapid exploration of chemical space in drug discovery programs. It is noted for its use in developing anti-cancer and anti-inflammatory drugs.[11][12]

  • Agrochemicals: Following the legacy of its precursors, this compound is used in the development of next-generation crop protection agents. Its structure allows for the creation of pesticides and herbicides with potentially improved efficacy and targeted action.[11][12]

  • Material Science: The compound is also explored for its potential in creating novel organic materials. The pyridine scaffold is a component of many conductive polymers and organic electronic materials, and this functionalized derivative allows for precise tuning of material properties.[11][12]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its "discovery" was more of a logical synthetic extension rather than a singular event, its history is rooted in the industrial need for efficiently produced, highly functionalized pyridine intermediates. The reliable Sandmeyer synthesis route provides access to this versatile building block, which empowers researchers in pharmaceuticals, agrochemicals, and material science to construct complex and valuable molecules. Its dual-halogenated nature ensures its continued relevance as a strategic intermediate for innovation across the chemical sciences.

References

Unlocking the Potential of 2-Chloro-3-iodo-5-methylpyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] Its presence in numerous FDA-approved drugs and clinical candidates underscores its privileged status in medicinal chemistry. Among the vast array of pyridine-based building blocks, 2-Chloro-3-iodo-5-methylpyridine stands out as a molecule of significant strategic importance. Its unique trifunctionalization, featuring a methyl group and two distinct halogen atoms at the 2- and 3-positions, offers a versatile platform for selective, stepwise elaboration. This guide provides an in-depth exploration of the untapped research potential of this compound, presenting field-proven insights and detailed methodologies for its application in drug discovery and materials science.

The differential reactivity of the C-I and C-Cl bonds is the lynchpin of this molecule's utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity gradient allows for the selective functionalization at the 3-position, leaving the 2-position available for subsequent transformations. This inherent regioselectivity is a powerful tool for the controlled synthesis of complex, polysubstituted pyridine derivatives.

This document will delve into the core areas of potential research for this compound, providing not just theoretical applications, but also actionable experimental protocols grounded in established chemical principles. We will explore its utility in the synthesis of kinase inhibitors, a critical class of anti-cancer agents, and propose its application in the burgeoning field of organic electronics.

PART 1: Foundational Chemistry and Regioselective Functionalization

The key to unlocking the synthetic potential of this compound lies in the predictable and selective manipulation of its two halogen atoms. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This principle forms the basis for the regioselective functionalization of our target molecule.

Synthesis of the Core Scaffold

The most common laboratory synthesis of this compound proceeds via a Sandmeyer reaction from the readily available 3-Amino-2-chloro-5-methylpyridine. This straightforward, high-yielding procedure makes the starting material accessible for extensive research endeavors.

Regioselective Cross-Coupling Reactions: A Universe of Possibilities

The differential reactivity of the C-I and C-Cl bonds allows for a plethora of selective transformations. The following sections outline the key cross-coupling reactions and provide detailed experimental protocols based on established methodologies for similar dihalogenated pyridines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] For this compound, this reaction is expected to proceed with high selectivity at the C-3 position.

Proposed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand like SPhos or XPhos (0.1 equiv).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Purge the reaction vessel with an inert gas (argon or nitrogen) and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Coupling

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[3] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-3 position.

Proposed Experimental Protocol: Regioselective Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent such as THF or DMF.

  • Catalyst System: Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst, such as CuI (0.1 equiv).

  • Base: Add a degassed amine base, for instance, triethylamine or diisopropylethylamine (3.0 equiv).

  • Reaction Conditions: Purge the reaction with an inert gas and stir at room temperature to 60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira_Coupling

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[4] This reaction offers a direct route to 3-amino-2-chloro-5-methylpyridine derivatives.

Proposed Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Reaction Setup: Combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base, such as sodium tert-butoxide or LHMDS (1.5 equiv), in a Schlenk tube.

  • Catalyst and Ligand: Add a palladium precursor, for example, Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand, such as BINAP or Xantphos (0.08 equiv).

  • Solvent: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Purge the vessel with an inert gas and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Buchwald_Hartwig_Amination

PART 2: Potential Research Areas and Applications

The true value of a chemical building block is realized through its application in creating novel molecules with desired functions. This section outlines promising research avenues for this compound.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2,3,5-trisubstituted pyridine motif is a recognized scaffold in the design of kinase inhibitors, which are a critical class of targeted therapies for cancer and other diseases.[5][6] Specifically, this scaffold has been successfully employed in the development of potent and selective AKT inhibitors.[5] The ability to sequentially and selectively functionalize this compound at the C-3 and C-2 positions makes it an ideal starting point for the synthesis of libraries of novel kinase inhibitors.

Proposed Research Workflow:

  • C-3 Functionalization: Employ Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a diverse range of substituents at the 3-position. These substituents can be designed to interact with specific pockets of the kinase active site.

  • C-2 Functionalization: The resulting 2-chloro-3-substituted-5-methylpyridines can then undergo a second cross-coupling reaction or nucleophilic aromatic substitution at the C-2 position to introduce further diversity.

  • Biological Evaluation: Screen the synthesized library of compounds for inhibitory activity against a panel of kinases to identify potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Analyze the biological data to establish SAR, guiding the design of next-generation inhibitors with improved potency and pharmacokinetic properties.

Kinase_Inhibitor_Workflow

Materials Science: Building Blocks for Organic Electronics

Polysubstituted pyridines are gaining increasing attention as components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[7][8] The electronic properties of these materials can be finely tuned by altering the substituents on the pyridine ring. The sequential functionalization of this compound provides a pathway to novel conjugated materials with tailored optoelectronic properties.

Potential Research Directions:

  • Synthesis of Novel Emissive Materials: Utilize sequential Sonogashira and Suzuki couplings to build extended conjugated systems incorporating the 2,3,5-trisubstituted pyridine core. The resulting materials could be investigated as emitters in OLEDs.

  • Development of Hole-Transporting Materials (HTMs): The introduction of electron-rich aromatic amines at the 3-position via Buchwald-Hartwig amination could lead to novel HTMs for OLEDs and perovskite solar cells.

  • Tuning of Electronic Properties: Systematically vary the substituents at the 2- and 3-positions to study their effect on the HOMO/LUMO energy levels, photoluminescence quantum yield, and charge carrier mobility of the resulting materials.

PART 3: Physicochemical and Spectroscopic Data

Accurate characterization of starting materials and products is fundamental to successful research. This section provides key physicochemical and spectroscopic data for this compound.

PropertyValueReference
CAS Number 59782-91-1[9]
Molecular Formula C₆H₅ClIN[9]
Molecular Weight 253.47 g/mol [9]
Appearance Solid[9]
Melting Point 61-63 °C[9]

Spectroscopic Data:

Conclusion: A Versatile Building Block for Future Innovation

This compound represents a highly versatile and strategically valuable building block for researchers in both medicinal chemistry and materials science. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions opens the door to the efficient and controlled synthesis of a vast array of novel 2,3,5-trisubstituted pyridine derivatives. The potential applications of these compounds, particularly as kinase inhibitors and organic electronic materials, are significant and largely unexplored. This guide has provided a comprehensive overview of the foundational chemistry of this molecule, detailed proposed experimental protocols for its key transformations, and outlined promising avenues for future research. It is our hope that this document will serve as a catalyst for innovation, empowering scientists to unlock the full potential of this remarkable synthetic intermediate.

References

Methodological & Application

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 2-Chloro-3-iodo-5-methylpyridine

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound is a heterocyclic compound of significant interest, serving as a versatile scaffold for the construction of complex molecular architectures.[1][2] Its value lies not merely in its pyridine core, a ubiquitous motif in bioactive molecules, but in the differential reactivity of its two halogen substituents. The presence of both an iodine atom at the C3 position and a chlorine atom at the C2 position allows for programmed, regioselective functionalization, making it a powerful tool for diversity-oriented synthesis.[3][4]

This guide provides a detailed exploration of the synthetic uses of this compound, focusing on the core palladium-catalyzed cross-coupling reactions that leverage its unique electronic and steric properties. We will delve into the mechanistic underpinnings that govern its reactivity and provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

structure Figure 1: Structure of this compound cluster_pyridine C1 N C2 C C1->C2 C3 C C2->C3 Cl Cl C2->Cl Cl C4 C C3->C4 I I C3->I I C5 C C4->C5 H4 H4 C6 C C5->C6 CH3 CH3 C5->CH3 H3C C6->C1 H6 H6

Caption: Structure of this compound.

Core Principle: The Hierarchy of Halogen Reactivity

The synthetic power of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F.[5] This hierarchy is a direct consequence of bond dissociation energies; the C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 346 kJ/mol), making it far more susceptible to cleavage by a low-valent palladium(0) catalyst.

This reactivity gap enables chemists to perform selective functionalization at the C3 position (iodine) under relatively mild conditions, leaving the C2 position (chlorine) untouched. The resulting 2-chloro-3-substituted-5-methylpyridine intermediate can then be subjected to a second, typically more forcing, coupling reaction to modify the C2 position, providing a convergent and highly controlled route to tri-substituted pyridine derivatives.

workflow Figure 2: Regioselective Functionalization Workflow start This compound step1 Pd-Catalyzed Coupling 1 (Mild Conditions) start->step1 Selective at C-I bond intermediate 2-Chloro-3-R¹-5-methylpyridine step1->intermediate step2 Pd-Catalyzed Coupling 2 (Forcing Conditions) intermediate->step2 Functionalize C-Cl bond final 2-R²-3-R¹-5-methylpyridine step2->final

Caption: Regioselective Functionalization Workflow.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and using readily available and stable boronic acid reagents.[6][7] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl substituted pyridines, which are key fragments in many pharmaceutical agents.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[8][9] The key to regioselectivity is the initial Oxidative Addition step, where the Pd(0) catalyst preferentially inserts into the weaker C-I bond. This is followed by Transmetalation , where the organic group is transferred from the boronic acid (activated by a base) to the palladium center. The cycle concludes with Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.

suzuki_cycle Figure 3: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex Oxidative Addition (+ Ar-I) transmetal [Ar-Pd(II)L₂-R] pd2_complex->transmetal Transmetalation (+ R-B(OH)₂, Base) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Synthesis of 2-Chloro-5-methyl-3-(phenyl)pyridine

This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required for different boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) or a Toluene/Ethanol/Water mixture (e.g., 4:1:1), via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Typical Suzuki-Miyaura Reaction Parameters
ComponentExampleFunction / Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂The catalyst that drives the C-C bond formation.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step.[7]
Solvent Toluene/H₂O, DME, THFSolubilizes reagents; water is often necessary for the base.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Note 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, providing access to conjugated enyne systems and aryl-alkynes.[10][11] This transformation is invaluable for constructing rigid molecular scaffolds found in materials science and medicinal chemistry.[12]

Mechanistic Insight: A Dual Catalytic System

The standard Sonogashira coupling employs a dual catalytic system.[13] The palladium cycle mirrors that of the Suzuki reaction, with the initial, regioselective Oxidative Addition occurring at the C-I bond. The copper cycle serves to activate the alkyne. A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes Transmetalation to the palladium(II) complex, followed by Reductive Elimination to yield the product.

sonogashira_cycle Figure 4: Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex Oxidative Addition (+ Ar-I) transmetal [Ar-Pd(II)L₂-C≡CR] pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-C≡CR transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

Caption: Sonogashira Dual Catalytic Cycle.

Detailed Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)-5-methylpyridine

This protocol is a representative example. Copper-free versions exist but may require different ligands and conditions.[12]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq), and Copper(I) iodide (CuI) (0.04 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.1 eq), dropwise via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[14][15] The reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.

Mechanistic Insight: The Path to Arylamines

Similar to the C-C coupling reactions, the cycle begins with the selective Oxidative Addition of the Pd(0) catalyst to the C-I bond of this compound.[14] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final Reductive Elimination step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[16]

buchwald_cycle Figure 5: Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex Oxidative Addition (+ Ar-I) pd_amide [Ar-Pd(II)L₂-NR¹R²] pd2_complex->pd_amide Amine Coordination & Deprotonation (+ HNR¹R², Base) pd_amide->pd0 Reductive Elimination product Ar-NR¹R² pd_amide->product

Caption: Buchwald-Hartwig Amination Cycle.

Detailed Protocol: Synthesis of N-benzyl-(2-chloro-5-methylpyridin-3-yl)amine

This protocol requires strict anhydrous and anaerobic conditions. The choice of ligand is critical and often substrate-dependent.

  • Reaction Setup: In a glovebox or under a strong flow of argon, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.04 eq). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and stir for 10 minutes to form the active Pd(0)L₂ complex.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., benzylamine, 1.2 eq) to the catalyst mixture.

  • Reaction Conditions: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Key Considerations for Buchwald-Hartwig Amination
ComponentExampleRationale / Choice
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphines are essential to promote reductive elimination and prevent β-hydride elimination.[14]
Base NaOtBu, K₃PO₄, Cs₂CO₃Must be strong enough to deprotonate the amine but generally non-nucleophilic. Choice depends on substrate functional group tolerance.[16]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.

Conclusion

This compound is a strategically designed building block that offers chemists a reliable platform for regioselective synthesis. By understanding the fundamental principles of palladium-catalyzed cross-coupling and the inherent reactivity hierarchy of its halogen substituents, researchers can efficiently and controllably access a wide array of complex 3-substituted and 2,3-disubstituted pyridines. The protocols and mechanistic insights provided herein serve as a guide for leveraging this versatile intermediate in the pursuit of novel molecules for drug discovery and materials science.

References

The Strategic Utility of 2-Chloro-3-iodo-5-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds, particularly the pyridine ring, are privileged structures found in a multitude of approved pharmaceuticals. Within this class of essential reagents, 2-Chloro-3-iodo-5-methylpyridine has emerged as a highly versatile and strategically important building block. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms, offers medicinal chemists a powerful tool for the controlled and sequential introduction of molecular diversity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind experimental design, to empower researchers in the synthesis of next-generation therapeutics.

The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of this reagent's utility. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the less reactive C-Cl bond at the 2-position intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled assembly of complex, multi-substituted pyridine derivatives, avoiding the formation of undesired isomers and simplifying purification processes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 59782-91-1[1]
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1]
Appearance Solid[1]
Melting Point 61-63 °C[2]

Safety and Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise and regioselective approach to the synthesis of complex pyridine-based molecules.

Caption: Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] In the context of this compound, this reaction is typically performed selectively at the more reactive C-I bond.

Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The base is required to activate the boronic acid for transmetalation to the palladium center.[4]

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-3-aryl-5-methylpyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a transformation of significant value in medicinal chemistry for the introduction of rigid, linear linkers.[2][5]

Causality Behind Experimental Choices: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[6] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[2]

Detailed Protocol: Regioselective Sonogashira Coupling at the C3-Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous tetrahydrofuran (THF) (optional co-solvent)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N).

    • Add the terminal alkyne dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 2-chloro-3-alkynyl-5-methylpyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in bioactive molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.[8] Research has shown that for substrates like 2-chloro-3-iodopyridine, the use of a bidentate phosphine ligand such as BINAP in conjunction with a strong base like cesium carbonate can afford high regioselectivity for amination at the iodo position.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Regioselective Buchwald-Hartwig Amination at the C3-Position

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and Cs₂CO₃ to a dry Schlenk tube.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 2-chloro-3-amino-5-methylpyridine derivative.

Case Study: Application in the Synthesis of ERK2 Inhibitors

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers. Consequently, the development of ERK1/2 inhibitors is a promising strategy for cancer therapy. Several patents describe the use of this compound and its analogs as key intermediates in the synthesis of potent ERK2 inhibitors.[10] The general synthetic strategy often involves an initial cross-coupling reaction at the C3-iodo position to introduce a key pharmacophoric element, followed by further modifications, including potential displacement of the C2-chloro substituent.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined and predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled synthesis of highly functionalized pyridine scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique reactivity of this reagent in their drug discovery programs. By understanding the principles behind the experimental conditions, scientists can further optimize these reactions and unlock new avenues for the creation of innovative therapeutics.

References

Application Note: Chemoselective Sonogashira Coupling of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide and a detailed experimental protocol for the chemoselective Sonogashira coupling of 2-chloro-3-iodo-5-methylpyridine. We leverage the inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds to achieve selective alkynylation at the 3-position of the pyridine ring. This selective functionalization yields highly valuable 2-chloro-3-alkynyl-5-methylpyridine scaffolds, which are crucial intermediates in medicinal chemistry and materials science, leaving the chlorine atom available for subsequent orthogonal transformations.[1][3][4]

Scientific Principles and Mechanistic Overview

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically employing a dual catalytic system of palladium and copper(I).[5][6] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has become an indispensable tool in modern organic synthesis.[1][7]

The Dual Catalytic Cycle

The reaction mechanism is understood to operate through two interconnected catalytic cycles, a palladium cycle and a copper cycle, which work in concert to produce the coupled product.[5][8]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. This is often the rate-determining step of the overall reaction.[1]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[1][8] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed at lower temperatures.[1][9]

  • Transmetalation: The pivotal step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex.[5][8]

  • Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the new C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.[10]

Sonogashira_Catalytic_Cycle The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd(II)(C≡CR)L₂ pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR (Product) pd2_trans->product cu_i CuI cu_acetylide Cu-C≡CR (Copper Acetylide) cu_i->cu_acetylide Deprotonation cu_acetylide->pd2_oxidative CuI aryl_halide Ar-I aryl_halide->pd2_oxidative alkyne H-C≡CR alkyne->cu_i base Base base->cu_i

Caption: The Dual Catalytic Cycle of the Sonogashira Coupling.

The Principle of Chemoselectivity

For di- or polyhalogenated substrates, the success of a selective coupling hinges on the differential reactivity of the carbon-halogen bonds. The reactivity order in palladium-catalyzed cross-coupling reactions is well-established: I > OTf > Br >> Cl .[10][11][12]

This hierarchy is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds and their propensity for oxidative addition to the palladium(0) center. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage and insertion by the palladium catalyst.

In the case of This compound , the palladium catalyst will selectively undergo oxidative addition into the C-I bond at the 3-position, leaving the more robust C-Cl bond at the 2-position untouched under controlled, mild conditions. This inherent chemoselectivity is a powerful strategic tool, enabling the synthesis of a functionalized intermediate that can be subjected to a second, distinct coupling reaction at the chloro position under more forcing conditions if desired.

Detailed Experimental Protocol

This protocol describes the chemoselective coupling of this compound with a generic terminal alkyne.

Materials and Reagents
Reagent/MaterialRecommended GradeNotes
This compound>98% purityStarting material.
Terminal Alkyne (e.g., Phenylacetylene)>98% purityCoupling partner. Should be freshly distilled if purity is suspect.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst gradePre-catalyst, generally more air-stable than Pd(PPh₃)₄.[5]
Copper(I) Iodide (CuI)>98% purityCo-catalyst. Use a fresh bottle; color should be off-white/tan.[11]
Triethylamine (TEA)Anhydrous, >99.5%Serves as base and co-solvent. Must be dry.[11]
Tetrahydrofuran (THF)Anhydrous, >99.9%Reaction solvent. Must be thoroughly degassed.
Argon or Nitrogen GasHigh purityFor maintaining an inert atmosphere.
Standard Glassware---Schlenk flask or round-bottom flask with septum.
TLC plates, Solvents for Chromatography---For reaction monitoring and purification.
Reaction Parameter Summary

The following table outlines the typical stoichiometry and conditions for the reaction.

ComponentStoichiometry (Equivalents)Molar Loading (mol%)
This compound1.0---
Terminal Alkyne1.1 - 1.2---
PdCl₂(PPh₃)₂0.022 mol%
CuI0.044 mol%
Triethylamine (TEA)2.0 - 3.0---
Solvent (THF)------
Condition Value
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 6 hours
Step-by-Step Procedure

Critical: The entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[11][13]

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of anhydrous triethylamine (2.5 eq). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe over 2-3 minutes. A color change (often to a darker yellow or brown) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature.[10] Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and then with brine. The NH₄Cl wash helps to remove the copper catalyst and amine base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-chloro-3-alkynyl-5-methylpyridine product.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; presence of oxygen or moisture; impure reagents.Use a fresh batch of catalyst and CuI. Ensure all solvents are anhydrous and properly degassed. Purify starting materials if necessary.[11]
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").This is often caused by oxygen.[11] Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). THF can sometimes promote this; consider DMF as an alternative solvent.[6]
Significant Alkyne Homocoupling Presence of oxygen, which facilitates the Glaser coupling side reaction.[11][14]Meticulous exclusion of air is crucial. Running the reaction under copper-free conditions can eliminate this issue, but may require different ligands and higher temperatures.[1]
Reaction Stalls Insufficient base; low catalyst loading for a particularly challenging alkyne.Ensure the amine base is anhydrous and used in sufficient excess. The catalyst loading can be incrementally increased (e.g., to 3-5 mol%).

Conclusion

The Sonogashira coupling provides a highly efficient and reliable method for the chemoselective alkynylation of this compound. By exploiting the greater reactivity of the carbon-iodine bond, the reaction proceeds smoothly at the C-3 position under mild, room-temperature conditions, yielding valuable pyridine-based building blocks. The protocol detailed herein is robust and serves as an excellent starting point for the synthesis of a diverse array of 2-chloro-3-alkynyl-5-methylpyridine derivatives, which are of significant interest to the pharmaceutical and materials science research communities.

References

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing a chemoselective Buchwald-Hartwig amination. Specifically, it details the strategic mono-amination of 2-chloro-3-iodo-5-methylpyridine, a versatile dihalogenated pyridine building block. The guide delves into the mechanistic principles governing selectivity, outlines critical reaction parameters, provides a detailed step-by-step protocol, and offers insights into troubleshooting and optimization. The focus is on leveraging the differential reactivity of the C–I and C–Cl bonds to achieve selective C–N bond formation at the C-3 position, a crucial transformation for the synthesis of complex pharmaceutical intermediates and functional materials.

Principles of Buchwald-Hartwig Amination & Chemoselectivity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds via a palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] Its development has revolutionized medicinal chemistry by providing a reliable and versatile method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.

The reaction proceeds through a catalytic cycle that generally involves four key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the aryl-halide (Ar–X) bond, forming a Pd(II) intermediate.[1][2]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0) catalyst.[1]

  • Ligand Association: The Pd(0) species re-associates with ligands to re-enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (L)₂Pd(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Amido Complex (L)Pd(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product amine_in R₂NH amine_in->oa_complex base_in Base base_in->oa_complex arx_in Ar-X arx_in->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge of Chemoselectivity

When a substrate contains multiple halide leaving groups, as in this compound, achieving selective functionalization at a single site is a significant challenge. The success of a selective mono-amination hinges on the inherent differences in reactivity of the carbon-halogen bonds towards palladium catalysts.

The oxidative addition step is typically rate-determining in many cross-coupling reactions. The reactivity order for aryl halides in this step is generally accepted as: C–I > C–Br > C–OTf > C–Cl .[3] This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds; the weaker C–I bond is cleaved much more readily by the Pd(0) catalyst than the stronger C–Cl bond. By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to exploit this reactivity difference to favor mono-amination at the more reactive C-I position while leaving the C-Cl bond intact for subsequent transformations.

Critical Parameters for a Successful Selective Amination

Achieving high yield and selectivity requires careful optimization of several interdependent parameters.

Catalyst System: Palladium Source and Ligand

The choice of the palladium source and, more importantly, the ancillary ligand is paramount.[4]

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined "precatalysts" are often preferred for their reliability and ease of use. Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are air- and moisture-stable, ensuring accurate catalyst loading and rapid generation of the active Pd(0) species in solution.[5]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For C–N bond formation, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[6] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote both the oxidative addition and the crucial reductive elimination steps, even with challenging substrates like heteroaryl chlorides.[6] The steric bulk of these ligands helps prevent catalyst deactivation and can improve selectivity.[4]

Base Selection

The base plays a crucial role in deprotonating the amine, facilitating the formation of the key palladium-amido intermediate.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for many amination reactions, particularly with less acidic amines.[7]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this often requires higher reaction temperatures or longer reaction times.

Solvent and Temperature
  • Solvent: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the organic reagents and do not interfere with the catalytic cycle.

  • Temperature: This is the most critical lever for controlling selectivity. To favor reaction at the C–I bond, the reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature to moderate heating (e.g., 60-80 °C) is often sufficient for C–I coupling, whereas C–Cl bond activation typically requires higher temperatures (>100 °C).[8]

Experimental Protocol: Selective Mono-amination

This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.

Experimental Workflow start Reagent & Glassware Prep inert Establish Inert Atmosphere (N₂ or Ar) start->inert assembly Reaction Assembly: Add Pd Precatalyst, Ligand, Base, and Substrate to Flask inert->assembly solvent_add Add Degassed Solvent and Amine via Syringe assembly->solvent_add reaction Heat to Reaction Temp (e.g., 80 °C) & Stir solvent_add->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Wash monitor->workup purify Purification: Column Chromatography workup->purify end Characterization (NMR, MS) purify->end

Caption: Standard workflow for setting up the Buchwald-Hartwig amination.

Materials and Equipment
  • Substrate: this compound

  • Amine: Morpholine

  • Palladium Precatalyst: XPhos Pd G3 [1445085-55-1]

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, heating mantle or oil bath, Schlenk line or glovebox for inert atmosphere, syringes, needles.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe. A slight excess of the amine is used to ensure full conversion of the starting material.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 80 °C .

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-(2-chloro-5-methylpyridin-3-yl)morpholine.

Optimization and Data Summary

The following table provides a guide for optimizing reaction conditions to maximize selectivity and yield.

ParameterCondition A (High Selectivity)Condition B (Faster Reaction)Rationale & Expected Outcome
Catalyst XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (2-3 mol%)Higher catalyst loading can increase rate but may reduce selectivity if the C-Cl bond begins to react.
Ligand XPhosRuPhosXPhos is generally excellent for heteroaryl couplings. RuPhos is also a highly active ligand that can be effective.[6]
Base NaOtBu (1.4 equiv.)K₃PO₄ (2.0 equiv.)NaOtBu is strong and effective at lower temperatures. K₃PO₄ is milder but may require higher temperatures, risking selectivity.
Solvent Toluene1,4-DioxaneBoth are excellent solvents. Dioxane's higher boiling point can be useful if forcing conditions are needed for the second coupling step.
Temperature 60-80 °C90-110 °CLower temperatures are crucial for C-I vs. C-Cl selectivity. Higher temperatures will lead to a mixture of mono- and di-aminated products.[8]
Time 4-12 h1-4 hReaction time must be optimized to ensure full conversion at the iodo position without significant reaction at the chloro position.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst (due to oxygen/moisture), insufficient temperature, or poor quality reagents.

    • Solution: Ensure a rigorously inert atmosphere. Use a fresh bottle of base. Consider using a newer generation precatalyst like XPhos Pd G4. Increase temperature incrementally, monitoring selectivity.

  • Formation of Di-aminated Product:

    • Cause: Reaction temperature is too high or reaction time is too long.

    • Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce catalyst loading.

  • Hydrodehalogenation (Loss of I or Cl):

    • Cause: Side reaction, often promoted by moisture or certain bases.

    • Solution: Use anhydrous solvent and reagents. Ensure the amine is of high purity.

Conclusion

The chemoselective mono-amination of this compound is a powerful and achievable transformation. By leveraging the intrinsic reactivity difference between the C–I and C–Cl bonds and carefully controlling the reaction parameters—especially temperature—researchers can selectively install an amine at the C-3 position. The use of modern palladium precatalysts and bulky biaryl phosphine ligands, such as XPhos Pd G3, provides a robust and reliable system for this transformation, opening avenues for the efficient synthesis of valuable chemical entities.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-3-iodo-5-methylpyridine

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical and agrochemical research.[1] Its utility stems from the differential reactivity of the two halogen substituents, chlorine and iodine, which allows for selective and sequential functionalization. The electron-deficient nature of the pyridine ring, further influenced by the halogen atoms, makes it amenable to a variety of synthetic transformations.

This guide provides an in-depth exploration of key synthetic strategies for elaborating the this compound core, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and discussions herein are designed to be not just a set of instructions, but a self-validating system rooted in mechanistic understanding, enabling researchers to rationally design and execute the synthesis of diverse and complex heterocyclic molecules.

Part 1: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its synthetic utility in this context. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for highly regioselective transformations at the C-3 position.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl and vinyl-aryl structures.[4][5][6] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a preferred method in drug discovery.[4]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more efficient and air-stable pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred, which are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling at the C-3 position (the C-I bond), standard triphenylphosphine (PPh₃) or bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos can be effective.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Common choices include inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃, often used in aqueous solution.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

Objective: To synthesize 2-chloro-5-methyl-3-(aryl)pyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane to the flask via syringe.

  • Add the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions 2_Chloro_3_iodo_5_methylpyridine 2-Chloro-3-iodo- 5-methylpyridine Reaction_Vessel Reaction Setup 2_Chloro_3_iodo_5_methylpyridine->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Reaction_Vessel Base Na₂CO₃ (aq) Base->Reaction_Vessel Solvent 1,4-Dioxane Solvent->Reaction_Vessel Temperature 80-100 °C Temperature->Reaction_Vessel Atmosphere Inert (N₂ or Ar) Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2-Chloro-5-methyl- 3-(aryl)pyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.[9][10] This reaction typically employs a dual catalytic system of palladium and copper.[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is required. PdCl₂(PPh₃)₂ is a commonly used and effective pre-catalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent.

  • Ligand: The phosphine ligands are usually part of the palladium pre-catalyst, such as in PdCl₂(PPh₃)₂.

Experimental Protocol: Regioselective Sonogashira Coupling at the C-3 Position

Objective: To synthesize 2-chloro-3-(alkynyl)-5-methylpyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in pharmaceutical synthesis.[11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ is commonly used.

  • Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[13] Examples include BINAP, Xantphos, or Josiphos-type ligands.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like LHMDS or Cs₂CO₃ can also be used, depending on the substrate's sensitivity.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C-3 Position

Objective: To synthesize 2-chloro-5-methyl-3-(amino)pyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 equivalents) to a flame-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex L₂Pd(Ar)(I) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR¹R² Amine_Complex [L₂Pd(Ar)(I)(HNR¹R²)] Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(Ar)(NR¹R²) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The C-2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[15] This allows for selective substitution of the chloride at the C-2 position, typically under more forcing conditions than the palladium-catalyzed reactions at C-3. The general mechanism proceeds through an addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate.[16]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. Stronger nucleophiles generally lead to faster reactions.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are often used to solvate the nucleophile and facilitate the reaction. For alkoxide nucleophiles, the corresponding alcohol can also be used as the solvent.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex and to disrupt the aromaticity of the pyridine ring.[15]

Experimental Protocol: SNAr with an Amine Nucleophile

Objective: To synthesize 2-(amino)-3-iodo-5-methylpyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (2-5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents, optional, as a base scavenger)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • To a sealed tube or a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), the amine (2-5 equivalents), and K₂CO₃ (2 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, or if no solid forms, extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 3: Sequential Functionalization and Synthesis of Fused Heterocycles

The true synthetic power of this compound lies in the ability to perform sequential, regioselective reactions. For instance, a Sonogashira coupling at the C-3 position can be followed by an intramolecular cyclization or a subsequent SNAr reaction at the C-2 position to construct complex, fused heterocyclic systems such as furopyridines, pyrrolopyridines, or pyridopyrimidines.[17][18]

Conceptual Workflow for Fused Heterocycle Synthesis

Fused_Heterocycle Start 2-Chloro-3-iodo- 5-methylpyridine Step1 Step 1: Regioselective C-3 Functionalization (e.g., Sonogashira) Start->Step1 Intermediate 2-Chloro-3-(alkynyl)- 5-methylpyridine Step1->Intermediate Step2 Step 2: Intramolecular Cyclization or SNAr at C-2 Intermediate->Step2 Product Fused Heterocycle (e.g., Furopyridine) Step2->Product

Caption: A general strategy for synthesizing fused heterocycles.

Quantitative Data Summary

Reaction TypePositionCatalyst/ReagentBaseSolventTemp (°C)Typical Yield (%)
Suzuki-MiyauraC-3Pd(OAc)₂ / PPh₃Na₂CO₃Dioxane/H₂O80-10070-95
SonogashiraC-3PdCl₂(PPh₃)₂ / CuIEt₃NEt₃N25-5065-90
Buchwald-HartwigC-3Pd₂(dba)₃ / XantphosNaOt-BuToluene80-11060-85
SNArC-2AmineK₂CO₃DMSO120-15050-80

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. By understanding the principles of regioselective palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can strategically and efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of new chemical space and the development of next-generation pharmaceuticals and agrochemicals.

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-3-iodo-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

In the landscape of modern agrochemical research, the pyridine ring is a privileged scaffold, forming the core of numerous high-performance insecticides, fungicides, and herbicides.[1][2] The strategic functionalization of this ring system is paramount to tuning a molecule's biological activity, selectivity, and metabolic profile. 2-Chloro-3-iodo-5-methylpyridine (CAS 59782-91-1) has emerged as a particularly valuable intermediate for researchers in this field.[3][4] Its distinct electronic and steric properties, conferred by the chloro, iodo, and methyl substituents, offer a platform for precise and differential chemical modifications.

The true synthetic power of this molecule lies in the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the sequential and site-selective introduction of different molecular fragments, enabling the construction of complex and novel agrochemical candidates from a single, versatile starting material. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are foundational tools in modern synthetic chemistry.[5][6]

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It offers not just protocols, but the underlying chemical logic, empowering researchers to leverage this building block for the discovery of next-generation crop protection agents.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond serves as the primary reactive site for initial diversification, while the more robust C-Cl bond can be retained for subsequent transformations or serve as a key feature in the final biologically active molecule.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organohalide.[7][8] In the context of agrochemical synthesis, this reaction is instrumental for introducing aryl or heteroaryl moieties, which are critical for binding to target enzymes or receptors. The reaction proceeds selectively at the more labile C-I position of this compound.

This protocol describes the selective coupling of a phenylboronic acid at the 3-position of the pyridine ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane and Water (to a concentration of ~0.1 M with respect to the starting halide). Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 2-Chloro-5-methyl-3-phenylpyridine.

Causality and Experimental Insights:

  • Base Selection: Potassium carbonate is a moderately strong base sufficient to facilitate the crucial transmetalation step of the catalytic cycle without promoting unwanted side reactions.

  • Solvent System: The dioxane/water system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogenous environment for the catalytic reaction to proceed efficiently.

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commercially available Pd(0) source suitable for a wide range of Suzuki couplings.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Combine: - this compound - Phenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ Solvent Add Dioxane/Water Solvent Start->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 90-100 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup (EtOAc/Water) Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Chloro-5-methyl-3-phenylpyridine Purify->Product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction introduces an alkynyl group, which is a versatile handle for further functionalization (e.g., via click chemistry, partial or full reduction) or can be a key pharmacophore itself in the final agrochemical. The reaction employs a dual-catalyst system, with palladium facilitating the main cycle and a copper(I) salt acting as a co-catalyst.

This protocol details the coupling of a terminal alkyne, such as phenylacetylene, at the C-3 iodo position.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and the copper co-catalyst, Copper(I) iodide (CuI) (0.1 eq.).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0-3.0 eq.). The triethylamine acts as both the base and a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene) (1.1 eq.) dropwise at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC. The formation of a precipitate (triethylammonium iodide) is often observed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salt and catalyst residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-Chloro-3-(phenylethynyl)-5-methylpyridine.

Causality and Experimental Insights:

  • Dual Catalyst System: The palladium catalyst performs the oxidative addition and reductive elimination steps. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.[11]

  • Base/Solvent: Triethylamine is crucial. It scavenges the HI produced during the reaction and helps to maintain a basic environment conducive to the catalytic cycle.

  • Inert Atmosphere: Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), leading to unwanted byproducts. A thorough degassing and an inert atmosphere are critical for high yields.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Combine: - this compound - Pd(PPh₃)₄ & CuI Solvent Add THF & Et₃N Start->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at RT or 40-50 °C Alkyne->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Purify Column Chromatography Filter->Purify Product 2-Chloro-3-(alkynyl)-5-methylpyridine Purify->Product

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage central to the structure of countless pharmaceuticals and agrochemicals.[12][13][14] It allows for the coupling of an amine with an aryl halide under relatively mild conditions, overcoming the limitations of classical methods. For this compound, this reaction can be directed at the C-I bond to introduce primary or secondary amines, which are key components of many insecticidal and fungicidal scaffolds.

This protocol outlines the coupling of a secondary amine, such as morpholine, at the C-3 position.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a specialized phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (e.g., morpholine, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 4-(2-Chloro-5-methylpyridin-3-yl)morpholine.

Causality and Experimental Insights:

  • Ligand Choice: The success of the Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (like XPhos, RuPhos, or SPhos) are essential. They promote the rate-limiting reductive elimination step that forms the C-N bond and stabilize the active Pd(0) species.

  • Base Selection: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine (or the N-H-Pd complex) without competing as a nucleophile.

  • Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. The reaction must be performed under strictly anaerobic conditions to prevent catalyst deactivation.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Combine: - Pd₂(dba)₃ & XPhos Ligand - NaOtBu Base Reactants Add: - this compound - Amine (e.g., Morpholine) Start->Reactants Solvent Add Anhydrous Toluene Reactants->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by GC-MS Heat->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Amino-2-chloro-5-methylpyridine Purify->Product

Caption: Buchwald-Hartwig amination workflow.

Data Summary and Comparison

The strategic choice of reaction depends on the desired bond construction and target scaffold. The table below summarizes the key features of these transformations.

Reaction Type Bond Formed Key Reagents Typical Catalyst System Primary Application in Agrochemical Scaffolds
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/Ester, Base (K₂CO₃, Cs₂CO₃)Pd(PPh₃)₄ or PdCl₂(dppf)Linking aromatic or heteroaromatic rings.
Sonogashira C(sp²)-C(sp)Terminal Alkyne, Base (Amine)Pd(PPh₃)₄ / CuIIntroducing alkynyl groups for further elaboration or as a final pharmacophore.
Buchwald-Hartwig C(sp²)-NPrimary/Secondary Amine, Strong Base (NaOtBu)Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos)Creating aniline or heterocyclic amine derivatives common in many pesticides.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its differential halogen reactivity allows for selective, high-yield functionalization via modern palladium-catalyzed cross-coupling reactions. By understanding the principles and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct diverse libraries of pyridine-based compounds, accelerating the discovery and development of the next generation of crop protection solutions. The protocols and insights provided herein serve as a robust foundation for leveraging this key building block in any advanced agrochemical synthesis program.

References

Application Notes & Protocols: 2-Chloro-3-iodo-5-methylpyridine as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-3-iodo-5-methylpyridine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds found in a vast array of pharmaceuticals. This compound (CAS No: 59782-91-1) has emerged as a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates.[1] Its utility stems from the differential reactivity of the two halogen atoms, the C-I bond at the 3-position and the C-Cl bond at the 2-position. This inherent electronic disparity allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, providing a robust platform for molecular diversification.

The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity hierarchy (I > Br > Cl) is a cornerstone of modern organometallic chemistry and enables the regioselective formation of new carbon-carbon and carbon-nitrogen bonds at the C-3 position, while leaving the C-2 chloro substituent intact for subsequent transformations.[2][3][4] This strategic handle is crucial for the synthesis of polysubstituted pyridines, which are key components of numerous biologically active compounds, including kinase inhibitors and other targeted therapies.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this precursor in the synthesis of novel pharmaceutical intermediates.

Chemical Properties and Reactivity Profile

The synthetic potential of this compound is rooted in its distinct chemical properties. A summary of its key physical and chemical characteristics is provided below.

PropertyValueReference
CAS Number 59782-91-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 59-61 °C
Boiling Point ~284 °C
Reactivity Profile C-I bond is significantly more reactive in Pd-catalyzed cross-coupling than the C-Cl bond.[3][4]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of this compound is predominantly achieved through three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The following sections provide a detailed overview and step-by-step protocols for each of these transformations.

Regioselective Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the case of this compound, the reaction can be controlled to selectively couple at the C-3 position, yielding 3-aryl-2-chloro-5-methylpyridine derivatives. These products are valuable intermediates for further diversification, for instance, through subsequent coupling at the C-2 position or nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Carbonate bases like K₂CO₃ or Na₂CO₃ are commonly used in aqueous solvent mixtures.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, arylboronic acid, base, and Pd catalyst in a flask. solvent Add degassed solvent. reagents->solvent heat Heat the mixture under inert atmosphere. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench. monitor->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-Chloro-5-methyl-3-(4-methoxyphenyl)pyridine

  • Materials:

    • This compound (1.0 eq, e.g., 253 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Schlenk flask or microwave vial

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water via syringe.

    • Stir the reaction mixture vigorously and heat to 90 °C for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Expected Outcome:

    • Yield: 75-90%

    • Appearance: White to off-white solid.

Regioselective Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][5] This reaction is highly effective for the selective alkynylation of this compound at the C-3 position. The resulting 3-alkynyl-2-chloro-5-methylpyridine intermediates are valuable precursors for the synthesis of various heterocyclic systems.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd catalyst, CuI, and ligand in a flask. solvent Add degassed solvent and amine base. reagents->solvent alkyne Add terminal alkyne. solvent->alkyne stir Stir at room temperature under inert atmosphere. alkyne->stir monitor Monitor progress by TLC or LC-MS. stir->monitor filter Filter off solids. monitor->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Workflow for the Sonogashira coupling reaction.

Protocol 2: Synthesis of 2-Chloro-5-methyl-3-(phenylethynyl)pyridine

  • Materials:

    • This compound (1.0 eq, 253 mg, 1.0 mmol)

    • Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, 0.12 mL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

    • Schlenk flask

    • Magnetic stirrer

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 8-12 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.

    • Wash the Celite pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Expected Outcome:

    • Yield: 80-95%

    • Appearance: Pale yellow solid.

Regioselective Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7] This reaction allows for the selective amination of this compound at the C-3 position, providing access to 3-amino-2-chloro-5-methylpyridine derivatives, which are important intermediates in the synthesis of various bioactive molecules.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or XPhos) is crucial for this transformation.[8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product A This compound F 3-Amino-2-chloro-5-methylpyridine Derivative A->F B Amine (Primary or Secondary) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) D Bulky Phosphine Ligand (e.g., Xantphos) C->F E Strong Base (e.g., NaOt-Bu) D->F E->F

Caption: Key components for a successful Buchwald-Hartwig amination.

Protocol 3: Synthesis of 2-Chloro-N,5-dimethyl-N-phenylpyridin-3-amine

  • Materials:

    • This compound (1.0 eq, 253 mg, 1.0 mmol)

    • N-Methylaniline (1.2 eq, 129 mg, 1.2 mmol, 0.13 mL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 13.7 mg, 0.015 mmol)

    • Xantphos (0.03 eq, 17.3 mg, 0.03 mmol)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq, 135 mg, 1.4 mmol)

    • Toluene, anhydrous (5 mL)

    • Schlenk tube

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous toluene, followed by this compound and N-methylaniline via syringe.

    • Stir the reaction mixture vigorously and heat to 110 °C for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

  • Expected Outcome:

    • Yield: 70-85%

    • Appearance: Viscous oil or low-melting solid.

Conclusion

This compound is a strategically important precursor in the synthesis of pharmaceutical intermediates. The differential reactivity of its C-I and C-Cl bonds allows for a predictable and regioselective approach to the construction of highly functionalized pyridine scaffolds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile building block. The ability to sequentially introduce diverse functionalities opens up numerous possibilities for the development of novel drug candidates and other valuable chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for improving reaction yield and purity. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causality and step-by-step protocols to resolve them.

Issue 1: Low or No Yield of this compound in a Sandmeyer Reaction

Question: I am performing a Sandmeyer reaction starting from 3-Amino-2-chloro-5-methylpyridine, but I am observing a very low yield of the desired this compound. What are the potential causes and how can I improve the outcome?

Answer: A low yield in the Sandmeyer reaction for this specific substrate is a common issue and can often be attributed to several critical factors related to the diazotization and subsequent iodine substitution steps. The Sandmeyer reaction is a powerful method for converting aryl amines to aryl halides via a diazonium salt intermediate.[1][2][3] However, the stability and reactivity of the diazonium salt are paramount for a successful transformation.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 3-Amino-2-chloro-5-methylpyridine is the crucial first step. Incomplete conversion will directly lead to a lower yield.

    • Causality: The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-dependent. If the temperature is too high, the nitrous acid can decompose, and the diazonium salt itself can become unstable.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between -15 °C and -10 °C during the addition of sodium nitrite.[4] Use a reliable cooling bath (e.g., acetone/dry ice) to ensure the temperature does not fluctuate.

      • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This prevents localized overheating and ensures the steady generation of nitrous acid.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to undesired byproducts.

    • Causality: The diazonium group is an excellent leaving group (N₂ gas), and premature decomposition can lead to the formation of phenolic impurities or other substitution products.

    • Solution:

      • Maintain Low Temperatures: After the diazotization is complete, the subsequent addition of the potassium iodide solution should also be performed at a low temperature, typically between -5 °C and 0 °C.[4]

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Avoid storing the diazonium salt solution for extended periods.

  • Inefficient Iodine Substitution: The displacement of the diazonium group by iodide is the final step in forming the target molecule.

    • Causality: The concentration and form of the iodide source can influence the reaction rate and efficiency.

    • Solution:

      • Sufficient Iodide Source: Use a stoichiometric excess of potassium iodide (typically 3 equivalents or more) to ensure the reaction goes to completion.[4]

      • Gradual Warming: After the addition of potassium iodide at low temperature, allow the reaction mixture to warm gradually to room temperature and stir for a sufficient duration (e.g., 3 hours) to ensure complete substitution.[4]

Experimental Protocol: Optimized Sandmeyer Reaction

StepParameterRecommended ConditionRationale
1Starting Material3-Amino-2-chloro-5-methylpyridinePrecursor amine
2AcidConcentrated Hydrochloric Acid (37%)Forms the amine salt and provides the acidic medium for diazotization
3Diazotization Temperature-15 °C to -10 °CEnsures stability of nitrous acid and the diazonium salt
4Nitrite AdditionSlow, dropwise addition of aqueous NaNO₂Prevents localized overheating
5Iodide SourcePotassium Iodide (KI) in waterProvides the iodide nucleophile
6Iodide Addition Temperature-5 °C to 0 °CControls the rate of the substitution reaction and minimizes side reactions
7Reaction Time30 minutes at 0 °C, then 3 hours at room temperatureAllows for complete reaction
8Quenching10 N aqueous Sodium Hydroxide until pH = 11Neutralizes the acid and facilitates extraction
9ExtractionDichloromethaneTo isolate the organic product
10PurificationColumn chromatography on silica gelTo obtain the pure product

Workflow Diagram: Troubleshooting Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer Start Low Yield of this compound Check_Diazotization Verify Diazotization Conditions Start->Check_Diazotization Check_Temp_Control Strict Temperature Control (-15°C to -10°C)? Check_Diazotization->Check_Temp_Control Slow_Addition Slow NaNO₂ Addition? Check_Temp_Control->Slow_Addition Yes Solution_Optimize Optimize Reaction Conditions Check_Temp_Control->Solution_Optimize No Check_Substitution Verify Iodine Substitution Conditions Slow_Addition->Check_Substitution Yes Slow_Addition->Solution_Optimize No Excess_KI Sufficient KI (≥3 eq.)? Check_Substitution->Excess_KI Gradual_Warming Gradual Warming to RT? Excess_KI->Gradual_Warming Yes Excess_KI->Solution_Optimize No Gradual_Warming->Solution_Optimize Yes Gradual_Warming->Solution_Optimize No

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired this compound, but I am also observing significant impurities that are difficult to separate. What are these impurities and how can I minimize their formation?

Answer: The formation of impurities in this reaction is often related to side reactions of the diazonium intermediate or subsequent rearrangements. Understanding the potential side products is key to mitigating their formation.

Potential Impurities and Mitigation Strategies:

  • Phenolic Byproducts (2-Chloro-3-hydroxy-5-methylpyridine):

    • Causality: The diazonium salt can react with water to form a phenol. This is more likely to occur if the reaction temperature is too high or if the reaction is left for too long in an aqueous acidic environment before the addition of the iodide source.

    • Mitigation:

      • Adhere strictly to the low-temperature protocols outlined above.

      • Ensure the prompt addition of the potassium iodide solution after the diazotization is complete.

  • Positional Isomers via "Halogen Dance" Reaction:

    • Causality: In some cases, particularly under basic conditions or with certain organometallic intermediates, a "halogen dance" can occur, where the halogen atom migrates to a different position on the pyridine ring.[5][6][7] While less common in a standard Sandmeyer reaction, it's a possibility to consider if unexpected isomers are detected. This rearrangement is driven by the thermodynamic stability of the resulting organometallic intermediate.[7][8]

    • Mitigation:

      • Strictly control the pH during workup. The recommended quenching to a high pH (pH=11) should be done carefully and with cooling to prevent base-catalyzed side reactions.[4]

      • If isomeric impurities are a persistent issue, consider alternative synthetic routes that offer better regioselectivity, such as directed ortho-metalation.

  • Unreacted Starting Material (3-Amino-2-chloro-5-methylpyridine):

    • Causality: This is a direct consequence of incomplete diazotization.

    • Mitigation:

      • Ensure a slight excess of sodium nitrite (e.g., 1.5 equivalents) is used.[4]

      • Verify the quality of the sodium nitrite, as it can degrade over time.

Purification Protocol:

StepParameterRecommended ConditionRationale
1Chromatography TypeSilica Gel Column ChromatographyEffective for separating compounds with different polarities.
2Eluent SystemEthyl acetate/Cyclohexane (e.g., 2:8 v/v)Provides good separation of the product from less polar impurities.
3MonitoringThin Layer Chromatography (TLC)To track the separation and identify fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to the Sandmeyer reaction for synthesizing this compound?

A1: Yes, other methods exist, though they may require different starting materials and reaction conditions.

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to facilitate deprotonation at a specific ortho-position by a strong base (like an organolithium reagent), followed by quenching with an electrophilic iodine source.[9][10][11] For a substrate like 2-chloro-5-methylpyridine, the chloro group can act as a directing group, although its directing ability is moderate. This method offers high regioselectivity.

  • Halogen Dance Reaction: This is an isomerization reaction where a halogen atom migrates to a more thermodynamically stable position, often catalyzed by a strong base.[5][6][7] This could potentially be used to synthesize the desired isomer from a different starting regioisomer, though it can be complex to control.

  • Electrophilic Iodination: Direct iodination of 2-chloro-5-methylpyridine is another possibility. However, electrophilic aromatic substitution on pyridine rings can be challenging and may lead to a mixture of products. The regioselectivity would depend on the directing effects of the chloro and methyl groups and the specific iodinating agent used.[12][13][14]

Conceptual Diagram: Alternative Synthetic Routes

Alternative_Routes Start_Sandmeyer 3-Amino-2-chloro- 5-methylpyridine Product 2-Chloro-3-iodo- 5-methylpyridine Start_Sandmeyer->Product Sandmeyer Reaction Start_DoM 2-Chloro-5-methylpyridine Start_DoM->Product Directed ortho-Metalation + Iodination Start_DoM->Product Electrophilic Iodination Start_Halogen_Dance Other 2-Chloro-iodo- 5-methylpyridine Isomer Start_Halogen_Dance->Product Halogen Dance

Caption: Alternative synthetic pathways to this compound.

Q2: What is the mechanism of the Sandmeyer reaction in this context?

A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are:

  • Diazotization: The primary aromatic amine (3-Amino-2-chloro-5-methylpyridine) reacts with nitrous acid to form a stable diazonium salt.

  • Single Electron Transfer (SET): The copper(I) iodide (formed in situ from KI and any Cu(I) species present, though often KI is sufficient without a copper catalyst for iodination) donates an electron to the diazonium salt.

  • Dediazoniation: The resulting radical cation loses a molecule of nitrogen gas to form an aryl radical.

  • Halogen Transfer: The aryl radical abstracts an iodine atom from a copper(II) iodide species (or another iodine source) to form the final product, this compound, and regenerates the copper(I) catalyst.

It's important to note that for iodination, the reaction can often proceed without a copper catalyst, as iodide itself is a good enough reducing agent and nucleophile.[3]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.

  • Reagents: Handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: The reaction is exothermic, particularly during the addition of sodium nitrite and the quenching step. Ensure that the cooling bath is adequate to dissipate the heat generated and prevent a runaway reaction.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-iodo-5-methylpyridine. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

Introduction: The Challenges of Dihalogenated Pyridines

This compound is a valuable building block in medicinal chemistry, but its dihalogenated nature presents unique challenges in Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, but also opens the door to a variety of side reactions that can diminish yield and complicate purification. This guide will delve into the nuances of this specific substrate, providing a framework for logical troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: At which position should I expect the Suzuki coupling to occur on this compound?

You should expect the primary reaction to occur at the 3-position (the site of the iodine atom). The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with the palladium catalyst than the carbon-chlorine bond. The general reactivity order for halides in Suzuki coupling is I > Br > OTf >> Cl.[1][2]

Q2: My reaction is giving me a low yield of the desired product. What are the most likely causes?

Low yields in the Suzuki coupling of this compound can stem from several issues:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to the presence of oxygen or impurities in the reaction mixture. The nitrogen atom on the pyridine ring can also coordinate to the palladium center, inhibiting its catalytic activity.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and can significantly impact the reaction outcome.[4][5][6]

  • Competing Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common culprits are dehalogenation, homocoupling, and protodeboronation.[1][7][8]

Q3: I'm observing a significant amount of 2-chloro-5-methylpyridine in my reaction mixture. What is this byproduct and how can I prevent it?

This byproduct is the result of dehalogenation , a common side reaction where the iodine atom is replaced by a hydrogen atom.[1] This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1] To minimize dehalogenation:

  • Use an appropriate base: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong alkoxide bases.[1]

  • Choose your solvent carefully: Avoid alcoholic solvents if dehalogenation is a persistent issue. Anhydrous solvents are generally recommended.[1]

  • Ensure an inert atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can promote side reactions.[8]

Q4: My main impurity is a biaryl product derived from the coupling of two boronic acid molecules. What is happening and how can I stop it?

This side product is due to homocoupling of the boronic acid.[8] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired reaction.[7][8] To suppress homocoupling:

  • Rigorous Degassing: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen.[8][9]

  • Use a Pd(0) Precatalyst: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to Pd(0). The addition of a mild reducing agent can sometimes be beneficial.[9]

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q5: I've isolated a byproduct that is just the arene from my boronic acid. What is this and how do I prevent it?

This is the result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[10][11] This side reaction is particularly problematic with heteroaryl boronic acids and is often catalyzed by aqueous bases.[10][12][13] To minimize protodeboronation:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.

  • Choose the Right Boronic Acid Derivative: Boronic esters, such as pinacol esters (Bpin), or organotrifluoroborates are generally more stable and less prone to protodeboronation than boronic acids.[2][11]

  • Optimize the Base: A weaker base or non-aqueous conditions may be necessary for particularly sensitive boronic acids.[12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Action(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst2. Incorrect Base3. Low Reaction Temperature1. Use a fresh, high-quality palladium catalyst and ligand. Consider a more active, air-stable precatalyst.[14]2. Ensure the base is finely powdered and anhydrous. Try screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]3. Increase the reaction temperature in increments of 10-20 °C. For the less reactive chloride, temperatures of 100-110 °C may be required.[1]
Formation of Dehalogenated Product (2-chloro-5-methylpyridine) 1. Presence of Hydride Source2. Inappropriate Solvent or Base1. Ensure rigorous degassing and a truly inert atmosphere.2. Switch to a non-protic solvent (e.g., dioxane, toluene). Avoid strong alkoxide bases; use K₂CO₃ or K₃PO₄ instead.[1]
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen2. Incomplete Reduction of Pd(II) Precatalyst1. Improve degassing procedure (e.g., freeze-pump-thaw cycles).[1]2. If using a Pd(II) source, consider adding a mild reducing agent or switching to a Pd(0) precatalyst.[9]
Formation of Protodeboronated Product 1. Aqueous Conditions with a Sensitive Boronic Acid2. Unstable Boronic Acid1. Use anhydrous solvents and reagents.2. Switch to a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[2][11]
Reaction of the Chloro Position 1. High Temperature and/or Prolonged Reaction Time2. Highly Active Catalyst System1. Monitor the reaction closely and stop it once the iodo-substituted starting material is consumed.2. If selective mono-coupling is desired, a less active catalyst system or lower temperature may be necessary.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of this compound

This protocol is a general starting point for the selective coupling at the 3-position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add Pd(PPh₃)₄ under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water) via syringe.

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Protocol for Dehalogenation and Low Yield

This protocol employs a more active catalyst system and a weaker base to mitigate common side reactions.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • SPhos (0.03 equiv)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • Seal the vessel and perform three freeze-pump-thaw cycles to ensure a thoroughly degassed environment.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Visualizing the Reaction and Side Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the major competing side reactions.

Suzuki_Coupling_Mechanism cluster_reagents1 cluster_reagents2 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-I(L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArI 2-Cl-3-I-5-MePy Ar_prime_BOH2 Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions ArI 2-Cl-3-I-5-MePy Dehalogenation Dehalogenation (Ar-H) ArI->Dehalogenation Pd-H species Ar_prime_BOH2 Ar'B(OH)₂ Homocoupling Homocoupling (Ar'-Ar') Ar_prime_BOH2->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (Ar'-H) Ar_prime_BOH2->Protodeboronation H⁺ source

Caption: Major side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Degas Improve Degassing & Inert Atmosphere Check_Reagents->Degas If reagents are pure Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Degas->Optimize_Base If side reactions persist Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Optimize_Solvent->Optimize_Ligand Success Successful Coupling Optimize_Ligand->Success

Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Chloro-3-iodo-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-iodo-5-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical chemical intermediates. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and related compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Persistent Impurities After Column Chromatography

Question: I've performed column chromatography on my crude this compound, but I'm still observing significant impurities in the NMR analysis. What could be going wrong?

Answer: This is a common challenge, often stemming from the selection of the stationary or mobile phase, or the inherent basicity of the pyridine ring.

Probable Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to peak tailing, where the compound elutes slowly and mixes with other fractions, and in some cases, can cause degradation of the target molecule on the column.[1][2]

    • Solution 1: Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 0.1-1% of a competing base, such as triethylamine (TEA).[2] This will "cap" the acidic silanol sites, minimizing the interaction with your pyridine derivative and leading to sharper peaks and better separation.[1]

    • Solution 2: Alternative Stationary Phases: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[2] For more challenging separations, end-capped silica gel or polymer-based columns are also viable options.[1]

  • Inadequate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to effectively separate your target compound from its impurities.

    • Solution: Systematic Solvent Screening: Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A common starting point for this compound is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexanes.[3] Systematically vary the ratio of these solvents to achieve a retention factor (Rf) for your target compound between 0.25 and 0.35, which generally provides the best separation on a column.

  • Co-eluting Impurities: Some impurities, particularly isomers or compounds with very similar functional groups, may have nearly identical polarities to your target compound, making separation by standard chromatography difficult.

    • Solution: Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to resolve compounds that are closely eluting.

Issue 2: Product is an Oil and Fails to Crystallize

Question: After column chromatography, my purified this compound is an oil and I cannot induce it to crystallize. How can I obtain a solid product?

Answer: The inability to crystallize is often due to the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.[2]

Probable Causes & Solutions:

  • Residual Solvent: Even small amounts of the chromatography eluent can prevent crystallization.

    • Solution: High Vacuum and Co-evaporation: Ensure all solvent is removed by placing the sample under high vacuum for an extended period. Gentle heating can also be applied if the compound is thermally stable. Co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent can also be effective. For example, adding and evaporating toluene can help remove residual ethyl acetate.[4]

  • Minor Impurities: Small amounts of impurities can disrupt the crystal lattice formation.[2]

    • Solution 1: Recrystallization with a Different Solvent System: The key to successful recrystallization is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5][6][7][8][9] For this compound, which has a reported melting point of 58-60 °C, you can explore solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[3]

    • Solution 2: Trituration: If recrystallization fails, trituration can be attempted. This involves washing the oil with a cold solvent in which the desired compound is insoluble but the impurities are soluble. The solid product may then precipitate out.

Issue 3: Low Recovery After Purification

Question: I'm experiencing a significant loss of my this compound derivative during the purification process. What are the likely causes and how can I improve my yield?

Answer: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, decomposition during purification, or losses during the work-up procedure.[2]

Probable Causes & Solutions:

  • Irreversible Adsorption: As mentioned, the basic nature of the pyridine can lead to strong, sometimes irreversible, binding to acidic silica gel.[2]

    • Solution: In addition to neutralizing the silica or using an alternative stationary phase, minimizing the amount of silica gel used and running the column more quickly can reduce the contact time and potential for loss.

  • Decomposition on Silica Gel: Some sensitive pyridine derivatives can decompose on acidic silica gel.[2]

    • Solution: If you suspect decomposition (e.g., observing new spots on TLC after running a small plug of silica), switching to a neutral stationary phase like alumina is highly recommended.

  • Losses During Aqueous Work-up: Pyridine derivatives can sometimes be partially soluble in acidic aqueous solutions due to the protonation of the basic nitrogen.

    • Solution: Careful pH Control: During extractions, if an acidic wash is used to remove basic impurities, ensure that the pH does not become too low, which could lead to your product partitioning into the aqueous layer.[4] Conversely, if your product is intended to be in the organic layer, ensuring the aqueous layer is basic (pH 9-10) can help maximize its recovery in the organic phase.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the column chromatography purification of this compound?

A1: A typical starting point for the purification of this compound is flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and cyclohexane.[3] The ratio can be optimized using TLC, often starting in the range of 1:9 to 1:4 (v/v) ethyl acetate/cyclohexane.

Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this on a silica gel TLC plate and develop it in various ratios of ethyl acetate/cyclohexane to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q2: How can I effectively remove residual pyridine used as a solvent from my reaction mixture before purification?

A2: Pyridine can be challenging to remove completely due to its high boiling point. A common and effective method is to perform an acidic wash during the work-up.[4]

Experimental Protocol: Removal of Pyridine Solvent
  • Initial Evaporation: Remove the bulk of the pyridine under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene can be effective.[4]

  • Dissolution: Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acidic solution, such as 1 M HCl or a 5-10% aqueous solution of copper sulfate. The pyridine will be protonated and partition into the aqueous layer.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q3: Are there any specific storage recommendations for purified this compound?

A3: this compound is a solid at room temperature.[3][11] It is recommended to store it in a cool, dark place, preferably refrigerated (2-8 °C), under an inert atmosphere to protect it from light and moisture, which can cause degradation over time.[11][12][13]

Data Summary Table
CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
This compoundC₆H₅ClIN253.47 g/mol 58-63Yellow to off-white solid

(Data sourced from multiple references)[3][11][12][13]

Logical Workflow for Purification Strategy

Below is a diagram illustrating a decision-making workflow for selecting an appropriate purification strategy for this compound derivatives.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily success_recrys Successful? recrystallization->success_recrys pure_solid Pure Solid Product success_recrys->pure_solid Yes success_recrys->column_chrom No analyze_fractions Analyze Fractions (TLC/NMR) column_chrom->analyze_fractions is_pure Fractions Pure? analyze_fractions->is_pure combine_pure Combine Pure Fractions & Evaporate is_pure->combine_pure Yes re_chrom Re-purify by Chromatography (different conditions) is_pure->re_chrom No oily_product Oily Product? combine_pure->oily_product oily_product->pure_solid No induce_crys Induce Crystallization / Trituration oily_product->induce_crys Yes induce_crys->pure_solid re_chrom->analyze_fractions

Caption: Decision workflow for purification.

III. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-3-IODO-5-PICOLINE synthesis. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-3-fluoro-5-iodo-4-methylpyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-5-IODO-3-METHYLPYRIDINE(59782-89-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from --INVALID-LINK--

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 245-250.

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Chloro-5-iodo-3-methylpyridine. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from --INVALID-LINK--

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Retrieved from --INVALID-LINK--

  • Hoffman Fine Chemicals. (n.d.). CAS 59782-91-1 | this compound | MFCD09839273. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). BD72764[59782-91-1]this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-iodo-5-nitropyridine 97. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 2-Chloro-4-iodo-3-methylpyridine. Retrieved from --INVALID-LINK--

  • De Gruyter. (n.d.). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis with this versatile building block. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome challenges in your reactions.

Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure presents two distinct reactive sites for cross-coupling reactions: a more reactive C-I bond and a less reactive C-Cl bond. This differential reactivity allows for selective functionalization, making it a powerful tool for building molecular complexity. The iodinated position is significantly more susceptible to oxidative addition to a low-valent metal catalyst (like Pd(0)) compared to the chlorinated position. This allows for sequential cross-coupling reactions, where the iodo-position is reacted first, followed by a second coupling at the chloro-position under more forcing conditions.

However, the presence of the pyridine nitrogen atom can introduce challenges, primarily through its potential to coordinate with and poison the metal catalyst.[2][3] This guide will address these and other common issues in a question-and-answer format.

I. Suzuki-Miyaura Coupling Reactions: Troubleshooting Guide

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[4][5] However, reactions involving this compound can be challenging.

FAQ 1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes?

Several factors can lead to a failed or low-yielding Suzuki-Miyaura reaction with this substrate. The most common culprits are related to catalyst inhibition, suboptimal reaction conditions, and reagent instability.

A. Catalyst Inhibition/Deactivation:

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] This is a frequent issue with nitrogen-containing heterocycles.[3]

  • Troubleshooting Protocol:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are designed to stabilize the palladium catalyst and promote the desired catalytic cycle.[7] These ligands can often overcome the inhibitory effects of the pyridine nitrogen.[8][9]

    • Catalyst Precursor: Use a pre-formed palladium(II) precatalyst, such as XPhos Pd G3 or SPhos Pd G3.[10] These are often more stable and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]

B. Suboptimal Reaction Conditions:

The reactivity of the C-Cl bond is significantly lower than the C-I bond.[6] Standard Suzuki conditions may not be sufficient to activate the chloride.

  • Troubleshooting Protocol:

    • Temperature: Increase the reaction temperature. Reactions involving aryl chlorides often require higher temperatures (80-120 °C) to facilitate oxidative addition.[6]

    • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive aryl chlorides.

    • Solvent: Use anhydrous, degassed solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. The presence of a small amount of water can sometimes be beneficial, but excess water can lead to unwanted side reactions.[6]

C. Reagent Instability and Side Reactions:

Boronic acids can undergo side reactions that consume the starting material and reduce the yield.

  • Troubleshooting Protocol:

    • Protodeboronation: This is the protonolysis of the boronic acid.[12] It can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or wet.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[6] This is often exacerbated by the presence of oxygen.[6] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Boronic Acid Quality: Use high-purity boronic acids. Impurities can negatively impact the reaction. Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability.[4][5][12][13][14]

ParameterRecommendation for C-I CouplingRecommendation for C-Cl Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂XPhos Pd G3, SPhos Pd G3
Ligand PPh₃XPhos, SPhos
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, TolueneDioxane, THF, Toluene (anhydrous)
Temperature 60-90 °C90-120 °C

A summary of recommended starting conditions for Suzuki-Miyaura couplings.

Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction

G start Reaction Failed/Low Yield check_catalyst 1. Analyze Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst system appears appropriate ligand_change Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) and precatalyst check_catalyst->ligand_change Using standard Pd catalyst (e.g., Pd(PPh3)4) check_reagents 3. Assess Reagent Quality check_conditions->check_reagents Conditions seem optimal temp_base_change Increase temperature (90-120°C) Use stronger base (K3PO4, Cs2CO3) check_conditions->temp_base_change Mild conditions used for C-Cl bond inert_atmosphere Ensure rigorous degassing and inert atmosphere check_reagents->inert_atmosphere Reagents of high purity reagent_quality Use fresh, high-purity boronic acid or consider boronic esters check_reagents->reagent_quality Suspect reagent degradation success Successful Reaction ligand_change->success temp_base_change->success inert_atmosphere->success reagent_quality->success

A decision tree for troubleshooting Suzuki-Miyaura reactions.

II. Sonogashira Coupling Reactions: FAQs and Solutions

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.

FAQ 2: My Sonogashira coupling at the iodo-position is sluggish or fails completely. What should I check?

While the C-I bond is generally reactive, Sonogashira couplings can still fail due to several factors, often related to the catalyst system and reaction setup.

A. Catalyst System Issues:

The classic Sonogashira reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst. Both can be problematic.

  • Troubleshooting Protocol:

    • Palladium Catalyst: As with Suzuki reactions, use a robust palladium precatalyst with bulky, electron-rich ligands.

    • Copper(I) Co-catalyst: Copper(I) salts are prone to oxidation, which can hinder the reaction. Use freshly purchased, high-purity CuI. Sometimes, omitting the copper co-catalyst (a "copper-free" Sonogashira) can be beneficial, especially if side reactions like alkyne homocoupling (Glaser coupling) are observed.[15]

    • Amine Base: The amine base (typically Et₃N or DIPEA) acts as both a base and a solvent. It should be distilled and degassed before use to remove any water or oxidizing impurities.[16]

B. Alkyne-Related Problems:

The terminal alkyne itself can be a source of issues.

  • Troubleshooting Protocol:

    • Alkyne Volatility: Low-boiling point alkynes may evaporate from the reaction mixture, especially at elevated temperatures.[16] Consider using a sealed reaction vessel or a condenser.

    • Alkyne Purity: Ensure the alkyne is pure and free from contaminants.

General Protocol for Sonogashira Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed triethylamine, followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

III. Buchwald-Hartwig Amination: Common Pitfalls

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines.[17][18]

FAQ 3: I am attempting a Buchwald-Hartwig amination at the chloro-position, but I am only recovering starting material. Why is this happening?

The C-Cl bond is less reactive, and the amine substrate can act as an inhibitor.

A. Catalyst and Ligand Choice are Paramount:

The success of Buchwald-Hartwig amination of aryl chlorides is highly dependent on the ligand.

  • Troubleshooting Protocol:

    • Ligand Selection: Use specialized, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These are essential for promoting the challenging oxidative addition of the aryl chloride.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. K₃PO₄ and Cs₂CO₃ can also be effective.

B. Amine Substrate Issues:

Some amines, particularly primary amines and ammonia equivalents, can be challenging coupling partners.[17]

  • Troubleshooting Protocol:

    • Ammonia Equivalents: For the synthesis of primary anilines, direct coupling with ammonia is difficult. Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[17]

    • Hindered Amines: Coupling sterically hindered amines may require more specialized ligands and longer reaction times.

Visualizing the Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord HNR2 Deprotonation Amido Complex AmineCoord->Deprotonation - Base-H+ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR2

A simplified catalytic cycle for the Buchwald-Hartwig amination.

IV. Nucleophilic Aromatic Substitution (SNAr)

While less common for this substrate due to the prevalence of cross-coupling methods, SNAr can be a viable strategy under certain conditions.

FAQ 4: Can I perform a nucleophilic aromatic substitution on this compound?

Yes, but the regioselectivity and reaction conditions are key. The chlorine at the 2-position is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen. The iodine at the 3-position is not activated.

  • Reaction Conditions:

    • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, secondary amines).

    • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are typically used.

    • Temperature: Elevated temperatures are often necessary.

  • Potential Issues:

    • Low Reactivity: The methyl group at the 5-position is slightly electron-donating, which can decrease the reactivity of the ring towards SNAr compared to an unsubstituted pyridine.

    • Side Reactions: Strong bases and high temperatures can lead to decomposition or unwanted side reactions.

V. Final Checklist for Troubleshooting

Before starting your experiment, and especially after a failed reaction, go through this checklist:

  • Inert Atmosphere: Did you rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction?

  • Reagent Purity: Are your starting materials, reagents, catalyst, and ligand of high purity and stored correctly? Are the solvents anhydrous?

  • Correct Stoichiometry: Have you used the correct stoichiometry for all reagents, especially the base and the coupling partner?

  • Appropriate Catalyst/Ligand System: Have you chosen a catalyst and ligand system that is appropriate for the specific transformation, particularly for the less reactive C-Cl bond?

  • Optimal Temperature: Is the reaction being conducted at the appropriate temperature for the specific coupling reaction and substrate?

By systematically addressing these potential issues, you can significantly increase the success rate of your reactions involving this compound.

References

preventing decomposition of 2-Chloro-3-iodo-5-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-3-iodo-5-methylpyridine. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of working with this versatile but sensitive reagent. By understanding its stability profile and the mechanisms behind its potential decomposition, you can optimize your reaction conditions to ensure high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

The main decomposition route, particularly in palladium-catalyzed cross-coupling reactions, is reductive de-iodination . The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site of undesired reactivity.[1][2][3] This process involves the cleavage of the C–I bond and its replacement with a C–H bond, leading to the formation of 2-chloro-5-methylpyridine as a major byproduct. This side reaction is often facilitated by the palladium catalyst itself, especially under conditions that favor hydride formation (e.g., from solvents or amine bases).[4]

Other potential side reactions, especially in Sonogashira couplings, include the homocoupling of the alkyne partner (Glaser coupling), which can be promoted by the copper(I) co-catalyst in the presence of oxygen.[5]

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical to prevent degradation before the reagent is even used.

  • Storage Conditions: The compound should be stored at approximately 4°C in a tightly sealed container to protect it from moisture. It is also crucial to protect it from light, as halopyridines can be photosensitive.[6]

  • Inert Atmosphere: While not always necessary for long-term storage of the solid, it is best practice to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) when preparing for a reaction.[7] This minimizes exposure to atmospheric moisture and oxygen.

  • Handling: Always use clean, dry glassware and utensils. Avoid leaving the container open to the air for extended periods. For weighing and transfer, a glove box or Schlenk line is recommended.

Q3: I'm seeing a dark black precipitate form in my Suzuki reaction. Is this a sign of decomposition?

Not necessarily. The formation of a black precipitate is very common in palladium-catalyzed reactions and is usually palladium(0), often referred to as "palladium black."[8] This is the active form of the catalyst. However, excessive or rapid formation of palladium black can sometimes indicate catalyst decomposition or aggregation, which leads to a loss of catalytic activity. If your reaction stalls and you see heavy black precipitation, it could be a sign that the catalyst is no longer effective, which can be caused by overly high temperatures or impurities in the reaction mixture.

Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter when using this compound in common cross-coupling reactions.

Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction

Problem: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield of the desired product, and I'm recovering mostly starting material or observing de-iodinated byproduct.

Root Causes & Solutions:

  • Inactive Catalyst System: The oxidative addition of the C-I bond to the palladium(0) center is the rate-determining step.[3] If this step is slow, side reactions like protodeboronation of the boronic acid can occur.[9]

    • Solution: Employ a highly active catalyst system. For challenging substrates, especially electron-rich ones, catalysts with bulky, electron-rich phosphine ligands are often required.[4][10] Consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or catalyst systems that generate Pd(0) in situ with highly effective ligands, such as Buchwald or SPhos ligands in combination with Pd₂(dba)₃.[4][11]

  • Reductive De-iodination: The palladium catalyst can facilitate the undesired removal of the iodine atom.

    • Solution: Minimize sources of hydride. Ensure your solvent is anhydrous and thoroughly degassed. Some bases or additives can also promote this side reaction. Using a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ can be beneficial.[10]

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[4]

    • Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst or by using the freeze-pump-thaw method for more sensitive reactions.[8]

Optimized Protocol Suggestion (Suzuki Coupling): An oven-dried Schlenk flask is charged with this compound, 1.2 equivalents of the arylboronic acid, and 2.0 equivalents of finely ground K₃PO₄. The flask is evacuated and backfilled with argon three times. Then, the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and ligand (e.g., 4 mol% SPhos) are added. Degassed solvent (e.g., 1,4-dioxane or toluene) is added via syringe. The mixture is heated to 80-100 °C and monitored by TLC or LC-MS.[4]

Scenario 2: Failure or Low Conversion in a Sonogashira Coupling

Problem: The Sonogashira coupling between this compound and a terminal alkyne is not proceeding to completion, and I'm observing significant homocoupling of my alkyne.

Root Causes & Solutions:

  • Homocoupling (Glaser Coupling): This is a major side reaction in Sonogashira couplings, promoted by the Cu(I) co-catalyst in the presence of oxygen.[5] It leads to the formation of a dimer of your terminal alkyne.

    • Solution 1 (Rigorous Degassing): As with Suzuki reactions, meticulous exclusion of oxygen is paramount. Use degassed solvents and maintain a positive pressure of an inert gas.

    • Solution 2 (Copper-Free Conditions): Significant advances have been made in copper-free Sonogashira protocols.[12] These systems often use a palladium catalyst with a specific ligand and a suitable amine base (like piperidine or triethylamine) and can completely eliminate the homocoupling issue.[12][13]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium or copper center, potentially inhibiting catalytic activity.

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands can help prevent catalyst inhibition and promote the desired catalytic cycle.[14] Additionally, the choice of palladium source and ligand can influence which C-X bond reacts if multiple are present.[15]

Data Summary: Recommended Conditions to Mitigate Decomposition

ParameterRecommendation for Suzuki CouplingRecommendation for Sonogashira CouplingRationale
Catalyst System Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos) or Pd(dppf)Cl₂Pd(PPh₃)₄ / CuI (classic) or Pd(PPh₃)₂Cl₂ (copper-free)High activity promotes desired coupling over side reactions.[4][10] Copper-free methods prevent homocoupling.[12]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Triethylamine (Et₃N) or Piperidine (degassed)Anhydrous, non-coordinating bases minimize protodeboronation and dehalogenation. Amine bases are crucial for the Sonogashira mechanism.[13][14]
Solvent Toluene, 1,4-Dioxane (anhydrous, degassed)THF, DMF (anhydrous, degassed)Prevents catalyst deactivation by oxygen and side reactions with water.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Critical for preventing oxidation of the Pd(0) catalyst and Cu(I)-mediated homocoupling.[4][5]
Temperature 80 - 110 °CRoom Temperature to 60 °CMild conditions are often sufficient and can reduce the rate of decomposition pathways.

Visualizing the Problem: Reaction vs. Decomposition

The following diagram illustrates the desired cross-coupling pathway versus the common reductive de-iodination side reaction.

G cluster_0 Reaction Pathways cluster_1 Desired Suzuki Coupling cluster_2 Undesired Decomposition A This compound + Pd(0)L2 B Oxidative Addition A->B C Aryl-Pd(II)-I Complex B->C D Transmetalation (with Ar-B(OH)2) C->D Productive Pathway H Protonolysis / Reaction with Hydride Source C->H Competitive Pathway E Diaryl-Pd(II) Complex D->E F Reductive Elimination E->F G Desired Product + Pd(0)L2 F->G I Aryl-Pd(II)-H Complex H->I J Reductive Elimination I->J K De-iodinated Byproduct + Pd(0)L2 J->K

Caption: Desired vs. Undesired Pathways for the Aryl-Pd(II) Intermediate.

Experimental Workflow: Robust Suzuki Coupling Protocol

The diagram below outlines a generalized, robust workflow designed to minimize the decomposition of this compound during a Suzuki coupling reaction.

G start Start prep 1. Prepare Glassware (Oven-dried Schlenk flask) start->prep reagents 2. Add Solids (Halopyridine, Boronic Acid, Base) prep->reagents inert 3. Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) reagents->inert catalyst 4. Add Catalyst System (Pd Precatalyst + Ligand) inert->catalyst solvent 5. Add Degassed Solvent (via Syringe) catalyst->solvent reaction 6. Heat Reaction (80-100 °C with stirring) solvent->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor workup 8. Aqueous Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Generalized Experimental Workflow for a Robust Suzuki Coupling.

By carefully selecting your reaction parameters and adhering to best practices for handling air- and moisture-sensitive compounds, you can successfully employ this compound in your synthetic routes while minimizing decomposition and maximizing yield.

References

Technical Support Center: Synthesis of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-iodo-5-methylpyridine (CAS 59782-91-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This guide provides in-depth, field-proven insights into identifying, controlling, and troubleshooting common impurities, ensuring the robustness and reproducibility of your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this compound.

Q1: What is the most reliable and common synthetic route for preparing high-purity this compound?

A1: The most widely adopted and reliable method is the Sandmeyer reaction. This pathway begins with the diazotization of 3-Amino-2-chloro-5-methylpyridine, followed by the introduction of iodine using an iodide salt like potassium iodide (KI).[2] This method is generally preferred over direct electrophilic iodination of 2-chloro-5-methylpyridine. Direct halogenation of the pyridine ring can be challenging, often requiring harsh conditions and resulting in poor regioselectivity, leading to a mixture of isomers that are difficult to separate.[3][4][5][6]

Q2: What are the most critical reaction parameters to control during the Sandmeyer synthesis to minimize impurity formation?

A2: Temperature control is arguably the most critical parameter. The intermediate diazonium salt formed from 3-Amino-2-chloro-5-methylpyridine is thermally unstable. If the temperature rises, especially above 0-5°C, the diazonium salt can readily react with water in the aqueous medium to form the corresponding phenolic impurity, 2-Chloro-3-hydroxy-5-methylpyridine. Therefore, maintaining a temperature between -15°C and 0°C throughout the diazotization and subsequent iodide addition steps is essential for a clean reaction profile.[2][7]

Q3: How can I effectively monitor the reaction's progress to ensure complete conversion of the starting material?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time monitoring. A suitable mobile phase, such as a 2:8 mixture of ethyl acetate and cyclohexane, can effectively separate the non-polar product from the more polar starting amine.[2] For more quantitative analysis, taking aliquots from the reaction mixture for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis is recommended. This allows for precise determination of the remaining starting material and the formation of the desired product.

Q4: What are the recommended storage conditions for the final this compound product to prevent degradation?

A4: this compound is a solid with a melting point of approximately 61-63°C.[8] To ensure long-term stability, it should be stored in a cool, dark, and dry environment. Recommended storage is at refrigerated temperatures (e.g., 4°C), protected from light, to prevent potential photodegradation.[8] The container should be tightly sealed to protect it from moisture.

Part 2: Troubleshooting Guide: Common Impurities & Solutions

This section provides a systematic approach to identifying and resolving specific impurity-related issues. The causality behind each problem is explained, followed by actionable protocols.

Problem Potential Cause & Scientific Rationale Recommended Solutions & Protocols
Impurity 1: Unreacted Starting Material (3-Amino-2-chloro-5-methylpyridine)Cause: Incomplete diazotization. This often results from insufficient sodium nitrite (NaNO₂), poor temperature control (too low, slowing the reaction), or an inadequate amount of acid (e.g., HCl), which is required to generate the active nitrosating agent, nitrous acid (HNO₂).Solution: 1. Verify Stoichiometry: Ensure at least 1.5 equivalents of sodium nitrite are used relative to the starting amine.[2]2. Optimize Addition: Add the aqueous solution of NaNO₂ dropwise to the acidic solution of the amine while maintaining the temperature strictly below -10°C.[2]3. Monitor Completion: Before proceeding with iodide addition, spot the reaction mixture on a TLC plate. The absence of the starting amine spot indicates complete diazotization.
Impurity 2: Phenolic Byproduct (2-Chloro-3-hydroxy-5-methylpyridine)Cause: Decomposition of the diazonium salt intermediate. The C-N bond in the diazonium group is labile. At elevated temperatures, it can be readily displaced by water (a nucleophile present in the reaction medium), leading to the formation of a phenol and nitrogen gas.Solution: 1. Strict Temperature Control: Maintain the reaction temperature between -15°C and -5°C during NaNO₂ addition and between -5°C and 0°C during KI addition.[2][7]2. Rapid Subsequent Step: Once diazotization is complete, proceed immediately with the addition of potassium iodide. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.
Impurity 3: Isomeric Impurities (e.g., 2-Chloro-X-iodo-5-methylpyridine)Cause: This is primarily an issue if the synthesis is attempted via direct iodination of 2-chloro-5-methylpyridine. The pyridine ring is electron-deficient, making electrophilic substitution difficult and often unselective without strong directing groups.[9] It can also arise from isomeric impurities present in the starting material, 2-chloro-5-methylpyridine.[10]Solution: 1. Use the Sandmeyer Route: The Sandmeyer reaction is highly regioselective, as the position of the iodo group is dictated by the initial position of the amino group.2. Analyze Starting Materials: Before synthesis, confirm the purity of the 3-Amino-2-chloro-5-methylpyridine via NMR or GC-MS to ensure it is free from other isomers.
Impurity 4: De-iodinated Product (2-Chloro-5-methylpyridine)Cause: Reductive de-iodination. This can occur during the workup if harsh reducing agents are inadvertently formed or present. It can also be a result of product degradation upon exposure to light or heat over time.Solution: 1. Mild Workup: Use a standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction. Avoid strong reducing agents.2. Purification: If present, this less polar impurity can typically be separated from the desired product using column chromatography on silica gel.[2]3. Proper Storage: Store the final product under the recommended conditions (refrigerated, protected from light) to prevent degradation.[8]
Visual Workflow: Impurity Troubleshooting Logic

The following diagram outlines a logical workflow for addressing impurities detected in a synthesis batch.

G start Impurity Detected in Final Product (by HPLC/GC) check_sm Is unreacted starting amine present? start->check_sm check_phenol Is phenolic byproduct (M+H different by -I, +OH) present? start->check_phenol check_isomer Are isomers with the same mass present? start->check_isomer check_deiodo Is de-iodinated impurity (2-chloro-5-methylpyridine) present? start->check_deiodo sol_sm Root Cause: Incomplete Diazotization Solution: - Verify NaNO2 stoichiometry - Optimize addition rate/temp - Monitor completion by TLC check_sm->sol_sm YES sol_phenol Root Cause: Diazonium Salt Decomposition Solution: - Maintain temp < 0°C - Proceed immediately after  diazotization check_phenol->sol_phenol YES sol_isomer Root Cause: Non-selective Synthesis Route or Impure Starting Material Solution: - Use Sandmeyer route - Verify starting material purity check_isomer->sol_isomer YES sol_deiodo Root Cause: Reductive Workup or Degradation Solution: - Use mild workup conditions - Purify via chromatography - Store product properly check_deiodo->sol_deiodo YES

Caption: Troubleshooting workflow for common impurities.

Part 3: Key Methodologies & Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is adapted from established laboratory procedures and is designed to yield high-purity this compound.[2]

Diagram: Sandmeyer Synthesis and Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_side Side Reaction A 3-Amino-2-chloro-5-methylpyridine B Diazonium Salt Intermediate A->B 1. HCl, H2O 2. NaNO2 (-15 to -10°C) C This compound B->C KI, H2O (-5 to 0°C) D Phenolic Impurity (2-Chloro-3-hydroxy-5-methylpyridine) B->D H2O (Temp > 5°C)

Caption: Sandmeyer reaction pathway and key side reaction.

Step-by-Step Procedure:

  • Preparation: To a solution of 3-Amino-2-chloro-5-picoline (1.0 eq) in concentrated aqueous hydrochloric acid, add water and cool the mixture to -15°C using an appropriate cooling bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the amine mixture, ensuring the internal temperature is maintained below -10°C.

  • Monitoring: Stir the reaction at -10°C for 15-20 minutes. Check for the absence of starting material by TLC.

  • Iodination: Prepare a solution of potassium iodide (3.0 eq) in water. Add this solution dropwise to the reaction mixture, keeping the internal temperature below -5°C.

  • Reaction Completion: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH is basic (~11). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane) to afford the pure product.[2]

Protocol 2: Analytical Method for Impurity Profiling

Impurity profiling is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[11][12][13]

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm
Injection Vol. 10 µL

Expected Elution Order:

  • 3-Amino-2-chloro-5-methylpyridine (most polar)

  • 2-Chloro-3-hydroxy-5-methylpyridine

  • This compound (Product)

  • 2-Chloro-5-methylpyridine (least polar)

For definitive identification of unknown peaks, fractions can be collected for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

References

workup procedures for reactions with 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-iodo-5-methylpyridine

Welcome to the dedicated support center for handling reactions involving this compound. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges encountered during reaction workup, providing solutions grounded in chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific, frequently encountered issues during the workup of reactions involving this compound. Each solution is designed to be a self-validating system, explaining the 'why' behind each step to empower you to adapt and troubleshoot effectively.

Question 1: After my Suzuki coupling, a significant amount of dark, colloidal palladium remains in my organic layer, even after filtration. How can I remove it?

Answer: This is a classic issue of palladium black precipitation, which is often too fine to be removed by standard filtration through Celite® or paper. The pyridine nitrogen in your product can also chelate dissolved palladium, carrying it through the workup. An effective workup requires a multi-step approach to capture both soluble and insoluble palladium species.

Recommended Protocol for Palladium Removal:

  • Initial Filtration: After quenching the reaction, perform a primary filtration through a pad of Celite® to remove the bulk of the precipitated catalyst.

  • Aqueous Wash & Oxidation: Transfer the filtrate to a separatory funnel. Wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~5-10% w/v). This step serves a dual purpose: it quenches any remaining reactive iodine species and can help reduce some soluble Pd(II) to Pd(0), aiding in its precipitation and removal in a subsequent step.

  • Targeted Scavenging (The Critical Step): The key is to use a scavenger that can effectively bind the residual palladium.

    • Thiol-Based Scavengers: Stir the organic layer with a silica-based scavenger resin functionalized with thiol groups (e.g., SiliaMetS Thiol) or a polymer-supported scavenger like QuadraSil® MP. These have a very high affinity for palladium. A typical loading is 3-5 equivalents relative to the estimated residual palladium. Stir for 2-4 hours at room temperature for optimal binding.

    • Activated Carbon Treatment: An alternative, cost-effective method is to stir the organic solution with activated carbon (e.g., Darco® KB-G). Use approximately 5-10 wt% relative to your theoretical product mass. Stir for at least 1-2 hours. Note that activated carbon can sometimes adsorb the product, so a preliminary test on a small scale is recommended.

  • Final Filtration: After the scavenger treatment, filter the mixture through a fresh pad of Celite® to remove the scavenger resin or activated carbon now bound with palladium. The resulting organic solution should be significantly cleaner.

Causality: Standard filtration fails because palladium black particles can be colloidal (<1 µm). Thiol-based scavengers work by forming strong covalent bonds with palladium, effectively sequestering it onto a solid support that is easily filtered. Activated carbon relies on adsorption, offering a large surface area to trap the metal particles.

Question 2: My NMR shows unreacted this compound in my final product after a Sonogashira coupling. My aqueous washes aren't removing it. What's the best approach?

Answer: The starting material, this compound, is a relatively non-polar, neutral organic molecule. Simple aqueous washes will not effectively remove it from your desired, likely also non-polar, product. The key is to exploit a chemical difference between the starting material and the product. Since your product now has an alkyne group at the 3-position, the starting material is the more halogenated and potentially more reactive species.

Recommended Workup Strategy:

  • Initial Workup: Perform your standard aqueous workup (e.g., water or brine wash) to remove inorganic salts and polar solvents like DMF or DMSO.

  • Selective Reaction/Scavenging: If the polarity difference is insufficient for chromatography, a chemical solution is often best. After evaporating the solvent, redissolve the crude material in a non-polar solvent (e.g., hexanes, toluene). Add a nucleophilic scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaMetS Amine), and stir overnight. The unreacted iodide is susceptible to nucleophilic displacement by the resin, effectively binding the starting material to a solid phase.

  • Filtration: Filter off the resin. The filtrate should now be significantly enriched in your desired product.

  • Chromatography: This pre-treatment should make your final purification by column chromatography much more efficient, as the separation between your product and the resin-bound starting material is now infinite.

Workflow for Starting Material Removal

start Crude product contains starting material (SM) check_polarity Is ΔRf > 0.2 between product and SM? start->check_polarity column Proceed directly to column chromatography check_polarity->column Yes scavenge Employ Chemical Scavenging check_polarity->scavenge No dissolve Dissolve crude in non-polar solvent (e.g., Toluene) scavenge->dissolve add_resin Add amine-functionalized scavenger resin dissolve->add_resin stir Stir overnight at room temperature add_resin->stir filter Filter to remove resin stir->filter final_column Purify filtrate by column chromatography filter->final_column

Caption: Decision workflow for removing unreacted starting material.

Question 3: I performed a Buchwald-Hartwig amination at the 2-position (displacing the chloride). During the aqueous workup, I'm getting a persistent emulsion. What's causing this and how do I break it?

Answer: Emulsions in this context are often caused by the amphiphilic nature of your product. The pyridine ring provides a polar, basic "head," while the newly introduced amine and the rest of the molecule provide a non-polar "tail." This structure acts like a surfactant, stabilizing the interface between the organic and aqueous layers.

Methods to Resolve Emulsions:

  • Increase Ionic Strength: Add a significant amount of saturated brine (NaCl solution) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out of solution and helping the layers to separate. This is almost always the first and most effective step.

  • Change the pH: Your product is a basic pyridine derivative. Adding a few drops of dilute acid (e.g., 1 M HCl) will protonate the pyridine nitrogen, making the molecule much more water-soluble and potentially breaking the emulsion. Caution: Only do this if your product is stable to acid and you intend to extract it from the aqueous layer after basification. Alternatively, if your coupled amine is acidic (e.g., a carbazole), adding a dilute base (e.g., 1 M NaOH) might help.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The large surface area can help to break up the microscopic droplets that form the emulsion.

  • Solvent Modification: Add a different organic solvent. If you are using ethyl acetate, adding a less polar solvent like MTBE or toluene can sometimes alter the phase dynamics sufficiently to break the emulsion.

Method Principle When to Use
Add Brine Increases ionic strength of aqueous phaseFirst-line approach for most emulsions.
Change pH Alters solubility of basic/acidic productWhen the product has a clear acid/base handle.
Filtration Physical disruption of dropletsFor stubborn emulsions that don't break with brine.
Solvent Change Alters polarity of the organic phaseWhen other methods fail.

Frequently Asked Questions (FAQs)

Q1: What is a good, general-purpose workup for a Suzuki reaction using this compound at the 3-position (iodide displacement)?

A1: A robust, general workup aims to remove the boronic acid derivatives, base (e.g., K₂CO₃), and palladium catalyst.

  • Quench: Cool the reaction to room temperature. Add water to dissolve the inorganic salts.

  • Phase Separation: Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 1 M NaOH or K₂CO₃ solution: This removes unreacted boronic acid by converting it to the water-soluble boronate salt.

    • Water: To remove the bulk of the base.

    • Brine: To remove residual water from the organic layer and break any minor emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography.

Q2: How should I properly dispose of the aqueous waste from these workups, which may contain iodine and palladium?

A2: Aqueous waste from these reactions must be treated as hazardous.

  • Iodine/Iodide: If you have significant amounts of iodine, it can be quenched by adding a solution of sodium thiosulfate (Na₂S₂O₃). The solution will turn from brown/yellow to colorless when the iodine (I₂) has been reduced to iodide (I⁻).

  • Heavy Metals (Palladium): All aqueous and solid waste containing palladium must be collected in a designated heavy metal waste container. Do not pour it down the drain. Follow your institution's specific guidelines for heavy metal waste disposal. Many institutions have programs to recover and recycle precious metals like palladium.

Q3: Can I use an acidic wash during the workup?

A3: Yes, but with caution. The pyridine nitrogen is basic (pKa of the conjugate acid is typically around 3-5) and will be protonated by aqueous acids like 1 M HCl.

  • When it's useful: An acid wash is an excellent way to separate your basic pyridine product from non-basic impurities. The protonated pyridinium salt will move into the aqueous layer. You can then wash the organic layer to remove non-basic impurities, re-basify the aqueous layer (e.g., with NaOH), and re-extract your pure product back into an organic solvent.

  • When to avoid it: Do not use an acid wash if your product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups).

Q4: I am performing a nucleophilic aromatic substitution (SNAᵣ) on the chlorine at the 2-position. What workup considerations are important?

A4: For SNAᵣ reactions, the primary concerns are removing the excess nucleophile and any inorganic salts from the reaction.

  • Excess Nucleophile: If you used a large excess of a basic nucleophile (e.g., an amine or alkoxide), a simple aqueous wash may not be sufficient.

    • For amine nucleophiles, an acidic wash (e.g., 1 M HCl) can protonate the excess amine and extract it into the aqueous layer (be mindful of your product's acid stability).

    • For alkoxide nucleophiles, a simple water wash is usually effective at quenching and dissolving them.

  • Phase Transfer Catalysts: If a phase transfer catalyst (e.g., TBAB) was used, multiple water washes are often needed to pull it out of the organic phase.

Technical Support Center: Navigating Scale-Up Challenges for Reactions Using 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the scale-up of chemical reactions involving the versatile building block, 2-chloro-3-iodo-5-methylpyridine. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to transition your small-scale experiments to larger, more efficient production, while maintaining scientific integrity and ensuring process safety.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge & Initial Scale-Up Considerations

FAQ 1: What are the primary reactivity considerations for this compound in cross-coupling reactions?

The key to successfully utilizing this compound lies in understanding the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This inherent reactivity difference is the cornerstone of achieving regioselectivity in sequential cross-coupling reactions.

Therefore, initial cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, will predominantly occur at the 3-position (the site of the iodine atom). The less reactive 2-chloro position can then be functionalized in a subsequent cross-coupling step, often requiring more forcing conditions or a more active catalyst system.

Part 2: Troubleshooting Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of reactions involving this compound.

Troubleshooting Guide: Low Yield and Incomplete Conversion

Question 2: We are scaling up a Suzuki-Miyaura coupling at the 3-position of this compound, and we are observing a significant amount of unreacted starting material. What are the likely causes and how can we troubleshoot this?

Low yield and incomplete conversion are common hurdles in scaling up cross-coupling reactions. Here’s a systematic approach to diagnosing and resolving the issue:

Possible Causes & Solutions:

  • Catalyst Deactivation:

    • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. On a larger scale, ensuring a truly inert atmosphere can be more challenging.

      • Solution: Implement rigorous degassing protocols for all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles for smaller-scale preparations. Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are prone to oxidation.

      • Solution: Use fresh, high-quality ligands. Consider using air-stable pre-catalysts, which are palladium(II) complexes that are reduced in situ to the active palladium(0) species.

  • Insufficient Mixing:

    • In larger reactors, inadequate agitation can lead to poor mass transfer, creating localized "hot spots" or areas of low reagent concentration. This can result in incomplete reaction and byproduct formation.

      • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and size) for the vessel geometry and reaction volume. The agitation speed should be sufficient to maintain a homogeneous slurry or solution.

  • Base and Solvent Effects:

    • The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[1]

      • Solution: Ensure the base is finely powdered and anhydrous. For large-scale reactions, consider a base that has good solubility in the reaction medium to avoid mixing issues. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.

    • Solvent quality is paramount.

      • Solution: Use dry, high-purity solvents. The presence of water can lead to protodeboronation of the boronic acid, a common side reaction.[2]

  • Protodeboronation of the Boronic Acid:

    • This side reaction, where the boronic acid is converted back to the corresponding arene, is a major cause of low yields. It is often promoted by high temperatures and the presence of water.[2]

      • Solution: Use fresh boronic acid or consider converting it to a more stable derivative like a pinacol ester. Optimize the reaction temperature to the minimum required for efficient coupling.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent Quality (Starting Material, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_inertness Ensure Rigorous Inert Atmosphere check_reagents->check_inertness Reagents OK fail Consult Further check_reagents->fail Reagents Degraded check_mixing Evaluate Agitation Efficiency check_inertness->check_mixing Atmosphere OK check_inertness->fail Oxygen Leak Suspected optimize_temp Optimize Reaction Temperature check_mixing->optimize_temp Mixing Adequate check_mixing->fail Poor Agitation optimize_base Screen Different Bases optimize_temp->optimize_base No Improvement success Problem Resolved optimize_temp->success Improved Conversion increase_catalyst Consider Increasing Catalyst Loading optimize_base->increase_catalyst No Improvement optimize_base->success Improved Conversion increase_catalyst->success Improved Conversion increase_catalyst->fail Issue Persists

Caption: Troubleshooting workflow for low conversion.

Troubleshooting Guide: Regioselectivity Issues and Byproduct Formation

Question 3: We are attempting a sequential Sonogashira coupling, first at the iodo-position and then at the chloro-position. However, we are seeing byproducts from reaction at the chloro-position in the first step. How can we improve selectivity?

While the C-I bond is more reactive, achieving perfect regioselectivity can be challenging, especially under harsh conditions.

Possible Causes & Solutions:

  • Overly Reactive Catalyst System: A highly active catalyst system intended for C-Cl activation might be too reactive and lead to premature reaction at the chloro-position.

    • Solution: For the initial C-I coupling, use a milder catalyst system. For Sonogashira reactions, a standard Pd(PPh₃)₄/CuI system is often sufficient for aryl iodides.[3] Avoid highly active, bulky phosphine ligands in the first step if selectivity is an issue.

  • High Reaction Temperature: Elevated temperatures can overcome the activation barrier for C-Cl bond cleavage.

    • Solution: Perform the first coupling at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature is often feasible for Sonogashira couplings of aryl iodides.[4]

  • Homocoupling (Glaser Coupling): In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, leading to a common byproduct.[3]

    • Solution: To minimize homocoupling, ensure strictly anaerobic conditions. Alternatively, consider a copper-free Sonogashira protocol.

Table 1: Catalyst and Ligand Selection for Regioselective Cross-Coupling

Coupling PositionReaction TypeRecommended Palladium SourceRecommended LigandKey Considerations
3-Iodo Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃Milder conditions are generally sufficient.
3-Iodo SonogashiraPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Can often be performed at room temperature. Use of CuI co-catalyst is common but can lead to homocoupling.
3-Iodo Buchwald-HartwigPd₂(dba)₃BINAP, DPPFBidentate ligands can improve reaction rates and yields.[5]
2-Chloro Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos), cataCXium ARequires more active, bulky, and electron-rich ligands to facilitate oxidative addition.[2]
2-Chloro SonogashiraPd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., XPhos)Copper-free conditions are often preferred to avoid side reactions at higher temperatures.[6]
2-Chloro Buchwald-HartwigPd₂(dba)₃Buchwald ligands (e.g., XPhos, RuPhos)Sterically hindered ligands are generally necessary for efficient coupling.[7]

Part 3: Process Safety and Product Purification

FAQ 4: What are the thermal safety considerations when scaling up palladium-catalyzed cross-coupling reactions?

Palladium-catalyzed cross-coupling reactions are generally exothermic and can pose a significant risk of a thermal runaway if not properly managed, especially when all reagents are charged at once before heating.[8][9]

Key Safety Measures:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the thermal risk.

  • Controlled Addition: Instead of adding all reagents at once, consider a semi-batch process where one of the reagents (e.g., the boronic acid or the base) is added portion-wise or via a feed pump. This allows for better control of the reaction rate and heat generation.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. The cooling system should be able to maintain the desired reaction temperature even during the most exothermic phase of the reaction.

  • Emergency Planning: Have a clear emergency plan in place in case of a cooling failure or a runaway reaction. This should include procedures for quenching the reaction and for pressure relief.

Decision Tree for Thermal Safety Assessment

G start Planning Scale-Up calorimetry Perform Reaction Calorimetry start->calorimetry assess_exotherm Assess Exotherm (ΔHrxn, MTSR) calorimetry->assess_exotherm low_risk Low Exotherm (MTSR << Boiling Point) assess_exotherm->low_risk Low Risk high_risk High Exotherm (MTSR ≥ Boiling Point) assess_exotherm->high_risk High Risk proceed Proceed with Scale-Up under Strict Monitoring low_risk->proceed controlled_addition Implement Controlled Reagent Addition high_risk->controlled_addition verify_cooling Verify Reactor Cooling Capacity controlled_addition->verify_cooling verify_cooling->proceed

Caption: Decision tree for thermal safety assessment.

FAQ 5: What are the most effective methods for removing residual palladium from the final product on a large scale?

Removing residual palladium to meet the stringent limits set by regulatory bodies (often in the low ppm range) is a critical final step.[10]

Common Palladium Removal Techniques:

  • Crystallization: Often the most effective and economical method for purifying the final product and removing palladium. The choice of crystallization solvent is crucial.

  • Activated Carbon: Treatment of the product solution with activated carbon can effectively adsorb palladium. The type of activated carbon and the treatment conditions (temperature, time) need to be optimized.

  • Scavengers: Various solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are commercially available.[11] These can be very effective but add to the cost of the process.

  • Extraction: Aqueous washes with solutions containing chelating agents (e.g., thiourea, N-acetylcysteine) can be used to extract palladium into the aqueous phase.

Table 2: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Crystallization Cost-effective, can achieve high purity.Product must be a solid, requires solvent screening and optimization.Final product purification.
Activated Carbon Relatively inexpensive, widely applicable.Can lead to product loss through adsorption, may not be selective.Initial palladium reduction.
Scavengers High selectivity and efficiency.[11]Higher cost, adds a solid waste stream.Low-level palladium removal to meet strict limits.
Extraction Can be integrated into the workup.May require multiple extractions, potential for product loss in the aqueous phase.Initial palladium reduction.

Part 4: Experimental Protocols

General Protocol for a Scale-Up Suzuki-Miyaura Coupling at the 3-Position

This protocol is a general starting point and should be optimized for your specific substrate and scale.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet/outlet for inert gas.

  • Inerting:

    • Purge the reactor with nitrogen or argon for at least 30 minutes to displace any oxygen.

  • Reagent Charging:

    • Charge the reactor with this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Catalyst Charging:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand (e.g., PPh₃, 1-4 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash with brine.

  • Purification:

    • Treat the organic layer with a palladium scavenger if necessary.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced reactivity of 2-chloro-3-iodo-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile dihalogenated pyridine building block. The inherent differential reactivity of the C-I and C-Cl bonds presents unique opportunities for sequential, site-selective functionalization. However, achieving the desired outcome is critically dependent on a judicious choice of reaction conditions, with the solvent system playing a pivotal, and often underestimated, role.

This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this substrate, particularly in palladium-catalyzed cross-coupling reactions. The insights provided are grounded in established mechanistic principles of organometallic chemistry and supported by peer-reviewed literature.

Section 1: General Handling and Stability FAQs

Proper storage and handling are the first steps to ensuring reproducible experimental outcomes. Halogenated pyridines can exhibit sensitivity to environmental factors.

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen. It is advisable to store it in a cool, dark, and dry place.[1][2][3][4] For long-term storage, refrigeration is recommended.

Q2: Is this compound sensitive to air or moisture?

A2: While the compound itself is generally stable, the success of subsequent catalytic reactions, which often employ air- and moisture-sensitive catalysts and reagents, necessitates anhydrous and anaerobic conditions.[5][6] Pyridine derivatives can also be hygroscopic. Therefore, handling in a glovebox or using Schlenk techniques is best practice, especially when dispensing the material for a reaction.[5]

Section 2: Troubleshooting Chemoselective Cross-Coupling Reactions

The primary challenge and opportunity with this compound lies in selectively functionalizing one halide over the other. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, forming the basis for this selectivity.[7][8]

Problem 1: My Suzuki-Miyaura coupling is not selective. I'm getting a mixture of products from the reaction at both the C-I and C-Cl positions. How can I improve selectivity for the C-I position?

Answer: This is a common issue that typically points to a reaction that is too forcing or a catalytic system that is too active. The goal is to find conditions that favor the kinetically preferred oxidative addition at the C-I bond while leaving the more robust C-Cl bond untouched.

Causality & Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: This is the most critical parameter for tuning selectivity. The choice of solvent can dramatically influence the active catalytic species and the rates of the elementary steps in the catalytic cycle.[9][10][11]

    • Coordinating vs. Non-coordinating Solvents: The coordination of solvent molecules to the palladium center can alter its reactivity.[12][13][14] In some systems, non-coordinating, nonpolar solvents like toluene or dioxane can favor selectivity for the more reactive site because they do not stabilize charged intermediates that might lead to alternative reaction pathways.[9][12][13]

    • Polarity Mismatch: Highly polar aprotic solvents like DMF or DMSO can sometimes decrease selectivity. While they can aid in solubility, they might also stabilize alternative catalytic species or transition states that are less selective.[15][16][17] Studies on similar chloroaryl triflates have shown that polar coordinating solvents can even invert selectivity.[12][13][14]

    • Recommendation: Start with a less polar, ethereal solvent like 1,4-dioxane or THF , often with a small amount of water to facilitate the transmetalation step.[5][18] Toluene is also an excellent choice for maintaining high selectivity.[9]

  • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond oxidative addition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate at the C-I position. Consider starting at room temperature or slightly elevated temperatures (e.g., 50-60 °C) before resorting to higher temperatures.

  • Choose the Right Ligand: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst.

    • Bulky Ligands: Sterically hindered phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) can enhance selectivity by making the oxidative addition at the more sterically accessible C-I position even more favorable.[7]

    • Electron-Rich Ligands: These ligands generally accelerate oxidative addition, which might be detrimental to selectivity if the conditions are too harsh. However, they are often necessary for activating the C-Cl bond in a subsequent step.[7]

dot

G cluster_0 Troubleshooting Poor C-I Selectivity start Poor Selectivity Observed (Mixture of C-I and C-Cl coupled products) q1 Is the solvent highly polar (e.g., DMF, DMSO)? start->q1 a1_yes Switch to less polar solvent (Toluene, Dioxane, THF) q1->a1_yes Yes q2 Is the reaction temperature > 80 °C? q1->q2 No a1_yes->q2 a2_yes Decrease temperature (Try 50-60 °C) q2->a2_yes Yes q3 Are you using a small, non-bulky ligand? q2->q3 No a2_yes->q3 a3_yes Switch to a bulky ligand (e.g., SPhos, XPhos) q3->a3_yes Yes end Re-run experiment and analyze q3->end No a3_yes->end

Caption: Decision tree for troubleshooting poor C-I selectivity.

Problem 2: My Sonogashira coupling at the C-I position is sluggish or fails completely. What solvent-related factors could be at play?

Answer: A stalled Sonogashira reaction can be frustrating. While catalyst, base, and copper co-catalyst issues are common culprits, the solvent system is equally critical for success.

Causality & Troubleshooting Steps:

  • Solvent and Base Compatibility: The Sonogashira reaction typically requires an amine base (e.g., NEt3, DIPA, DBU) which often serves as both the base and part of the solvent system.[6]

    • Solubility is Key: Ensure all components, especially the copper acetylide intermediate, are soluble in the reaction medium. A common solvent choice is THF or DMF with an amine base.

    • Aprotic vs. Protic: While traditional Sonogashira reactions are run under anhydrous conditions, some modern protocols have been developed for aqueous media.[19] However, for this specific substrate, starting with a standard anhydrous, aprotic solvent is recommended to avoid potential side reactions.

  • Potential for Catalyst Inhibition: The pyridine nitrogen on your substrate can coordinate to the palladium or copper catalyst, potentially inhibiting its activity.[20]

    • Solvent to Mitigate Inhibition: A coordinating solvent like THF or even acetonitrile (MeCN) can sometimes help by competing for coordination sites on the metal, preventing the substrate from binding too strongly and deactivating the catalyst. However, be aware that MeCN can sometimes promote C-Cl activation in other systems.[15][16]

    • Amine as Solvent: Using the amine base as the solvent or co-solvent is a standard approach that often works well.

  • Oxygen Contamination: The Sonogashira catalytic cycle is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[19]

    • Solvent Degassing is Crucial: Thoroughly degas your solvent(s) before use. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous oxygen removal.[21]

Section 3: Solvent Properties and Their Impact

The choice of solvent impacts nearly every elementary step of a cross-coupling reaction. Understanding these effects allows for rational troubleshooting and optimization.

Solvent PropertyEffect on Catalytic CycleRecommended Solvents for C-I Selectivity
Polarity Affects the solubility of reagents and stability of charged intermediates/transition states. Highly polar solvents can stabilize anionic palladium complexes, which may alter selectivity.[10][15][16]Toluene, 1,4-Dioxane, THF
Coordinating Ability Solvents can act as ligands, binding to the metal center. This can stabilize the catalyst but may also compete with substrates or alter the active catalyst's nature, impacting reaction rates and selectivity.[12][13]Toluene (non-coordinating), THF (coordinating)
Protic vs. Aprotic Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may be necessary for some base/boronic acid activation but can also lead to side reactions like protodeboronation.[5][9]Aprotic solvents are generally preferred for initial selective coupling. Water is often used as a co-solvent in Suzuki reactions.

dot

G cluster_cycle Influence of Solvent on Suzuki Catalytic Cycle cluster_effects Solvent Effects OA 1. Oxidative Addition (Rate Determining Step) TM 2. Transmetalation OA->TM RE 3. Reductive Elimination TM->RE RE->OA Polarity Polarity: Stabilizes charged intermediates. Affects OA/RE rates. Polarity->OA influences Polarity->RE influences Coordination Coordination: Solvent can act as a ligand (L). Alters active catalyst species. Coordination->OA influences Protic Protic Nature: Can facilitate base action. Risk of protodeboronation. Protic->TM influences

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-iodo-5-methylpyridine and 2-bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Dihalogenated pyridines, such as 2-chloro-3-iodo-5-methylpyridine and 2-bromo-3-iodo-5-methylpyridine, are powerful intermediates, offering the potential for sequential, site-selective functionalization. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental principles and experimental data, to inform rational synthetic design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The reactivity of aryl halides in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling reactions—is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). A weaker C-X bond cleaves more readily, facilitating a faster reaction, often under milder conditions.[1][2]

The established reactivity trend for aryl halides is a direct consequence of their bond dissociation energies (BDE):

Ar-I > Ar-Br > Ar-Cl >> Ar-F

This hierarchy is quantitatively supported by the BDE values presented in Table 1.

Bond TypeBond Dissociation Energy (kJ/mol)Relative Reactivity
C-I~213Highest
C-Br~285Intermediate
C-Cl~327Low
C-F~485Very Low
Data synthesized from multiple sources.[3][4][5][6]

For both this compound and 2-bromo-3-iodo-5-methylpyridine, this principle dictates that the C-I bond at the 3-position is the most labile and will serve as the primary reactive handle for selective functionalization. The significant difference in reactivity lies in the nature of the second halogen at the 2-position (chlorine vs. bromine), which dictates the conditions required for subsequent transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a powerful synthetic strategy: selective coupling at the most reactive site (C-I) while leaving the less reactive site (C-Br or C-Cl) intact for a subsequent, distinct coupling event.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[7] In the context of our target molecules, high regioselectivity for the C-3 position is readily achieved.

  • Initial Coupling (C-I): Standard Suzuki conditions, such as using Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane/water, will overwhelmingly favor reaction at the C-I bond for both substrates.[8][9]

  • Secondary Coupling (C-Br vs. C-Cl): To functionalize the C-2 position, more forcing conditions or advanced catalyst systems are necessary.

    • 2-Bromo-3-substituted-5-methylpyridine: The C-Br bond can often be coupled using the same catalyst but may require higher temperatures or a stronger base. Alternatively, employing catalysts with more electron-rich and bulky ligands can facilitate the reaction under milder conditions.[8]

    • 2-Chloro-3-substituted-5-methylpyridine: The C-Cl bond is substantially less reactive. Its activation requires modern, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[1][10] Conventional catalysts like Pd(PPh₃)₄ are generally ineffective for C-Cl bond activation.[11]

SubstrateHalide PositionRelative Conditions for Suzuki CouplingTypical Catalyst System
2-X-3-iodo-5-methylpyridineC-3 (Iodide)Mild (RT to 80 °C)Pd(PPh₃)₄, PdCl₂(dppf)
2-Bromo-3-substituted-5-methylpyridineC-2 (Bromide)Moderate (80 to 120 °C)Pd(PPh₃)₄, PdCl₂(dppf)
2-Chloro-3-substituted-5-methylpyridineC-2 (Chloride)Forcing (High Temp) or Advanced CatalystPd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos
Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[12][13] Similar to the Suzuki reaction, selectivity is dictated by the C-X bond strength.

  • Selective C-I Coupling: The reaction is highly regioselective for the C-I bond. Both copper-catalyzed (e.g., PdCl₂(PPh₃)₂, CuI, amine base) and copper-free protocols can be employed to install an alkyne at the 3-position, leaving the C-Br or C-Cl bond untouched.[14][15][16] This is a cornerstone strategy for creating versatile intermediates.

  • Coupling at C-Br and C-Cl: While coupling at the C-Br bond is feasible with robust catalysts, activating the C-Cl bond for Sonogashira coupling is particularly challenging and requires specialized, highly active palladium complexes, often with bulky phosphine or NHC ligands.[13][15] Copper-free conditions are often preferred for these more difficult couplings to minimize undesired alkyne homocoupling (Glaser coupling).[17]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Alkyne_Complex [Ar-Pd(II)(C≡CR)L₂] OA_Complex->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination Product 2-X-3-(C≡CR)-Pyridine Alkyne_Complex->Product Product Release Substrate 2-X-3-I-Pyridine (Ar-I) Substrate->OA_Complex Alkyne R-C≡C-H + CuI Cu_Alkyne R-C≡C-Cu Alkyne->Cu_Alkyne Base Cu_Alkyne->OA_Complex

Caption: Selective Sonogashira catalytic cycle at the C-I bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[18][19] The reactivity principles remain consistent.

  • High Selectivity for C-I: First-generation Buchwald-Hartwig catalysts are sufficient to couple amines at the highly reactive C-I position of both substrates.[18]

  • Graded Reactivity for C-Br and C-Cl: The development of increasingly active catalyst systems based on bulky, electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to less reactive aryl halides.[20]

    • C-Br Amination: Can be achieved with second-generation or more advanced catalyst systems.

    • C-Cl Amination: Requires the most modern and highly active ligand systems (e.g., G3 or G4 Buchwald precatalysts) to proceed efficiently.[21]

Stepwise_Functionalization Start 2-X-3-I-Pyridine (X = Cl or Br) Mid 2-X-3-R¹-Pyridine Start->Mid Reaction 1 (e.g., Suzuki) Mild Conditions Selectivity for C-I End 2-R²-3-R¹-Pyridine Mid->End Reaction 2 (e.g., Buchwald) Forcing Conditions / Adv. Catalyst Reactivity at C-X

Caption: Stepwise functionalization strategy for dihalopyridines.

Metal-Halogen Exchange: An Alternative Activation Pathway

Metal-halogen exchange, most commonly lithium-halogen exchange using organolithium reagents like n-BuLi or t-BuLi, offers a palladium-free method for generating a nucleophilic pyridine intermediate.[22] The exchange rate follows the same trend: I > Br > Cl .[23]

  • Selective Li-I Exchange: For both this compound and 2-bromo-3-iodo-5-methylpyridine, the reaction with one equivalent of an alkyllithium reagent at low temperatures (typically -78 °C) will result in rapid and selective exchange at the C-I position.[22][23] The resulting 3-lithio-2-halopyridine species can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).

  • Low Reactivity of C-Br and C-Cl: Achieving exchange at the C-Br or C-Cl positions would require the absence of the more reactive iodine. The C-Cl bond is particularly resistant to metal-halogen exchange.

Strategic Recommendations for Synthetic Design

The choice between this compound and 2-bromo-3-iodo-5-methylpyridine is not a matter of one being universally superior, but rather a strategic decision based on the desired synthetic outcome.

  • Choose this compound for Maximum Reactivity Differential: This substrate is ideal when a robust, unreactive handle is needed at the C-2 position. The C-I bond can be functionalized under a variety of mild conditions, while the C-Cl bond will remain intact through many subsequent reaction steps. This provides a wide synthetic window before the final, challenging C-Cl functionalization is attempted, which requires state-of-the-art catalyst systems.

  • Choose 2-bromo-3-iodo-5-methylpyridine for Graded, Sequential Reactivity: This substrate is the preferred choice for planned, two-step sequential cross-coupling strategies.[24][25] After the initial reaction at the C-I position, the C-Br bond is significantly more accessible for a second coupling than a C-Cl bond, often achievable by modifying reaction conditions (e.g., increasing temperature) or using moderately active second-generation catalysts, thus avoiding the need for the most complex and expensive ligand systems.

Representative Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Position of this compound

This protocol is adapted from general procedures for selective Sonogashira reactions on dihalo-heterocycles.[14][16]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) and an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • Reagent Addition: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Lithium-Iodine Exchange

This protocol is based on standard procedures for metal-halogen exchange.[22][23]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 2-bromo-3-iodo-5-methylpyridine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Warming and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

A Comparative Guide to Suzuki and Stille Coupling with 2-Chloro-3-iodo-5-methylpyridine: A Strategic Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutics. Among these, substituted pyridines are a privileged motif, and dihalogenated pyridines such as 2-Chloro-3-iodo-5-methylpyridine represent a versatile platform for the introduction of molecular complexity. The choice of cross-coupling methodology is a critical decision that can significantly impact yield, purity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille couplings, in the context of their application to this compound.

The Strategic Importance of Chemoselectivity

The key to effectively utilizing this compound lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1][2] This disparity allows for highly chemoselective functionalization at the 3-position (the site of the iodine) while leaving the 2-position (the site of the chlorine) intact for subsequent transformations. This guide will focus on the selective coupling at the C-I bond.

The Suzuki-Miyaura Coupling: A Green and Versatile Choice

The Suzuki-Miyaura coupling has become a workhorse in carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable organoboron reagents.[3] The byproducts of the Suzuki reaction are typically inorganic borates, which are easily removed during aqueous workup.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, in this case, the C-I bond of this compound. This is followed by transmetalation with the organoboron species, which is activated by a base. The cycle concludes with reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[4][5]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: Robustness in the Face of Complexity

The Stille coupling offers a powerful alternative, utilizing organostannane reagents.[6] A key advantage of the Stille reaction is its remarkable tolerance for a wide variety of functional groups and its insensitivity to the presence of water or air.[6] This robustness can be particularly beneficial when dealing with complex substrates or when the basic conditions of the Suzuki coupling are not well-tolerated.[2]

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] However, the transmetalation step in the Stille reaction does not require a base, which can be a significant advantage for base-sensitive substrates.[8][9] The organotin reagent directly transfers its organic group to the palladium center.[7]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-SnBu3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Catalytic cycle of the Stille coupling.

Performance Comparison: A Data-Driven Perspective

ParameterSuzuki CouplingStille Coupling
Nucleophile Organoboronic acids/estersOrganostannanes
Toxicity of Reagents Generally lowHigh (organotins)
Byproduct Removal Generally straightforward (aqueous extraction)Can be challenging (tin residues)
Base Requirement Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Not required
Functional Group Tolerance Good, but sensitive to strong basesExcellent
Reaction Conditions Mild to moderate heatingMild to moderate heating
Chemoselectivity (C-I vs C-Cl) High for C-IHigh for C-I

A comparative study on the functionalization of diazocines revealed that while both methods are effective for simple aryl couplings, the Stille reaction can provide superior yields for substrates containing coordinating functional groups such as aldehydes and esters.[2] For instance, the coupling of aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields (80–91%).[2] This suggests that for more complex derivatives of this compound, the Stille coupling might offer an advantage.

Experimental Protocols

The following are representative, detailed protocols for the chemoselective arylation of this compound at the 3-position.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established methodologies for the Suzuki coupling of halopyridines.[10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling of aryl halides.[8]

Materials:

  • This compound

  • Aryltributylstannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Anhydrous Toluene or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), and P(o-tol)₃ (0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene or DMF.

  • Add the aryltributylstannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S1 Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst, Ligand S2 Add Degassed Solvents (Dioxane/Water) S1->S2 S3 Heat (80-100°C) S2->S3 S4 Aqueous Workup S3->S4 S5 Purification S4->S5 T1 Combine Reactants: This compound, Pd Catalyst, Ligand T2 Add Degassed Solvent (Toluene/DMF) and Aryltributylstannane T1->T2 T3 Heat (80-110°C) T2->T3 T4 Workup with KF solution T3->T4 T5 Purification T4->T5

Generalized experimental workflow for Suzuki and Stille couplings.

Concluding Remarks for the Practicing Scientist

For the initial functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the primary choice . This recommendation is based on its favorable safety and environmental profile, the broad commercial availability of boronic acids, and the generally simpler purification procedures.[3]

However, the Stille coupling remains an indispensable tool and should be considered a powerful alternative , particularly in scenarios where:

  • The substrate or desired product is sensitive to the basic conditions of the Suzuki coupling.

  • The boronic acid partner is unstable or prone to protodeboronation.

  • Steric hindrance around the coupling site is a significant challenge.[2]

  • The presence of coordinating functional groups leads to low yields in the Suzuki reaction.[2]

The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the potential for tin contamination in the final product, which necessitates careful purification.[8] For pharmaceutical applications, the rigorous removal of tin residues is a critical consideration.

Ultimately, the optimal choice between Suzuki and Stille coupling will depend on the specific synthetic challenge at hand. A thorough evaluation of the substrate's properties, the desired product's complexity, and the overall goals of the synthetic campaign will guide the discerning researcher to the most effective and efficient method.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Chloro-3-iodo-5-methylpyridine Scaffold

This compound is a highly functionalized pyridine derivative that serves as a strategic building block in synthetic chemistry.[1][2][3] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective and sequential chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5][6] This predictable reactivity profile makes it an ideal starting point for the synthesis of diverse molecular architectures with a wide range of biological activities.

This guide will explore the anticancer, antimicrobial, and insecticidal properties of compounds derived from this scaffold, comparing their performance with established alternatives and providing the underlying experimental data and protocols.

Anticancer Activity: Targeting Kinases and Proliferation

The pyridine nucleus is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity.[7] Compounds derived from 2-chloro-pyridine scaffolds have shown promise as kinase inhibitors and cytotoxic agents.[8][9][10]

Case Study: Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

While direct derivatization of this compound to potent anticancer agents with comprehensive in-vitro data is not extensively documented in readily available literature, a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds accessible from substituted pyridines, offers valuable comparative insights.[8] These fused heterocyclic compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Comparative Analysis of Cytotoxicity:

Compound IDModificationTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4 Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast Cancer)0.57Staurosporine6.76
Compound 4 Pyrido[2,3-d]pyrimidine derivativeHepG2 (Liver Cancer)1.13Staurosporine5.07
Compound 10 Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast Cancer)1.31Staurosporine6.76
Compound 10 Pyrido[2,3-d]pyrimidine derivativeHepG2 (Liver Cancer)0.99Staurosporine5.07

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives.[8]

The data clearly indicates that certain pyrido[2,3-d]pyrimidine derivatives exhibit significantly higher potency than the well-known kinase inhibitor, staurosporine, against both MCF-7 and HepG2 cancer cell lines.[8] This highlights the potential of the pyridine scaffold in generating highly effective anticancer agents. The synthesis of such derivatives often involves the construction of the fused pyrimidine ring from a suitably functionalized aminopyridine, a transformation that can be envisioned starting from this compound via amination and subsequent cyclization reactions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Start This compound Synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira, Amination) Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT MTT Assay (Cytotoxicity Screening) Purification->MTT Kinase Kinase Inhibition Assay (e.g., PIM-1) MTT->Kinase Active Compounds Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Kinase->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle

Caption: Workflow for the synthesis and evaluation of anticancer compounds.

Antimicrobial Activity: A New Frontier for Pyridine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have been explored for their antibacterial and antifungal properties, with various substitution patterns influencing their spectrum of activity.[11]

Comparative Analysis of Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound is sparse in the reviewed literature, studies on analogous 2-chloropyridine and nicotinic acid derivatives provide a valuable benchmark for comparison.[12][13]

Table of Minimum Inhibitory Concentrations (MIC) for Pyridine Derivatives:

Compound ClassModificationTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Acylhydrazones5-nitrofuran substituentStaphylococcus aureus ATCC 43300 (MRSA)7.81--
1,3,4-Oxadiazolines5-nitrofuran substituentStaphylococcus aureus ATCC 65387.81--
1,3,4-Oxadiazolines5-nitrofuran substituentBacillus subtilis ATCC 66337.81--
2-Chloroquinoline DerivativesVarious spacersStaphylococcus aureus-Ampicillin-

Data adapted from studies on nicotinic acid and 2-chloroquinoline derivatives.[11][13]

The data suggests that the incorporation of specific heterocyclic moieties, such as 5-nitrofuran-substituted oxadiazoles, can lead to potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The synthesis of such derivatives from this compound could involve transformations at the chloro and iodo positions to introduce the necessary functional groups for cyclization into the desired heterocyclic systems.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Key Synthetic Pathways to Bioactive Pyridines

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_amination Buchwald-Hartwig Amination Start This compound SuzukiProduct 2-Chloro-3-aryl-5-methylpyridine Start->SuzukiProduct SonogashiraProduct 2-Chloro-3-alkynyl-5-methylpyridine Start->SonogashiraProduct AminationProduct 2-Amino-3-iodo-5-methylpyridine Start->AminationProduct ArylBoronic Ar-B(OH)2 ArylBoronic->SuzukiProduct Pd catalyst, base Alkyne R-C≡CH Alkyne->SonogashiraProduct Pd/Cu catalyst, base Amine R-NH2 Amine->AminationProduct Pd catalyst, base

References

A Senior Application Scientist's Guide to Halogenated Pyridine Building Blocks: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its presence in numerous FDA-approved drugs and advanced materials underscores its importance. The functionalization of this heterocycle, particularly through the strategic use of halogenated building blocks, offers a powerful toolkit for chemists to fine-tune molecular properties and explore novel chemical space.[2][3] This guide provides an in-depth comparative analysis of common halogenated pyridine building blocks, offering field-proven insights and experimental data to inform your synthetic strategies.

The Critical Role of the Carbon-Halogen Bond: A Tale of Reactivity

The choice of halogen on a pyridine ring is a critical decision that dictates its reactivity, particularly in popular palladium-catalyzed cross-coupling reactions.[4] The fundamental principle governing this reactivity lies in the carbon-halogen (C-X) bond dissociation energy. This energy barrier directly impacts the rate-determining oxidative addition step in many catalytic cycles.[1][5]

The generally accepted reactivity trend for halogens in these reactions is:

Iodine > Bromine > Chlorine > Fluorine [6]

This trend is inversely correlated with the C-X bond strength; the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst.[1][6] Consequently, iodopyridines are the most reactive, often requiring milder conditions, while chloropyridines can be more challenging to activate, necessitating more sophisticated catalyst systems.[1][7] Fluoropyridines are typically unreactive in these cross-coupling reactions but can be invaluable for their influence on pharmacokinetic properties and for their utility in nucleophilic aromatic substitution (SNAr) reactions.[2][8]

Positional Isomerism: The Subtle Director of Reactivity

Beyond the nature of the halogen, its position on the pyridine ring significantly influences the molecule's electronic properties and, therefore, its reactivity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[9][10] This inherent electronic bias also affects the ease of oxidative addition in cross-coupling reactions.

The general order of reactivity for the different positions on the pyridine ring in palladium-catalyzed cross-coupling is:

4-position > 2-position > 3-position [6]

The 4- and 2-positions are more electron-deficient and thus more susceptible to oxidative addition. The 3-position is the least reactive in this context.[7] Understanding this positional reactivity is crucial for designing selective transformations, especially when working with di- or poly-halogenated pyridines.

Comparative Performance in Key Cross-Coupling Reactions

To provide a practical framework for selecting the optimal halogenated pyridine building block, this section presents a comparative analysis of their performance in three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[1] The choice between a chloropyridine and a bromopyridine often comes down to a balance of cost, availability, and reactivity. While bromopyridines are generally more reactive, advancements in catalyst technology have made the more economical chloropyridines highly viable substrates.[1]

Halogenated PyridineTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285-95[1]
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001870-90[7]
3-BromopyridinePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8512>90[11]
3-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltCs₂CO₃DMF/H₂O11024~75[7]
4-IodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O806>95[4]
4-BromopyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O901280-95[4]
4-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102475-90[4]

Key Insight: The data clearly illustrates the higher reactivity of bromo- and iodopyridines, often allowing for the use of less sophisticated catalysts and milder conditions. However, with the appropriate choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), excellent yields can be achieved with the more challenging chloropyridines.[1][4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, a common motif in medicinal chemistry.[12] Similar to the Suzuki coupling, the reactivity of the halogenated pyridine is paramount. The choice of ligand for the palladium catalyst is particularly critical in this reaction.[13][14]

Halogenated PyridineTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-BromopyridinePd₂(dba)₃ / BINAPNaOt-BuToluene801685-95[12]
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1002470-85[15]
3-Bromo-2-aminopyridinePd₂(dba)₃ / RuPhosCs₂CO₃Toluene10016~83[13]
4-IodopyridinePd(OAc)₂ / BINAPK₂CO₃Toluene908>90[16]
4-ChloropyridinePd(OAc)₂ / Josiphos LigandNaOt-BuToluene1001880-90[16]

Key Insight: For the amination of chloropyridines, the use of specialized ligands like RuPhos or Josiphos is often necessary to achieve high yields.[15][16] The inherent reactivity of the C-X bond remains a dominant factor, with iodides and bromides generally providing faster and more efficient reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring, a valuable transformation for generating rigid scaffolds and precursors for further functionalization.[17] This reaction typically employs a dual catalyst system of palladium and copper(I).[18]

Halogenated PyridineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHF254>95
2-BromopyridinePd(PPh₃)₄ / CuIEt₃NTHF501280-90
3-Bromo-2-aminopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96
4-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHF252>98
4-BromopyridinePd(PPh₃)₄ / CuIEt₃NTHF601085-95

Key Insight: The Sonogashira coupling exhibits a strong preference for the carbon-iodine bond, making it an excellent choice for selective functionalization of dihalopyridines containing both iodine and a less reactive halogen.[19] The reaction is highly efficient for iodo- and bromopyridines, often proceeding at or near room temperature.

Experimental Protocols: A Practical Guide

To facilitate the application of these principles, detailed experimental protocols for a representative Suzuki-Miyaura and Buchwald-Hartwig reaction are provided below.

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaromatics.[11][20]

Materials:

  • Chloropyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon), add the chloropyridine, boronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination.[12][13]

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the bromopyridine and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental and catalytic processes, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: Halopyridine, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Argon) reagents->inert glassware Dry Glassware (Schlenk Tube) glassware->inert addition Add Solvent inert->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-X R-X (Halopyridine) Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-R' R-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R' Transmetalation Transmetalation Transmetalation R'-B(OR)2 R'-B(OR)2 (Boronic Acid/Ester) Base Base Ar-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Ar-R' R-R' (Product) Ar-Pd(II)L2-R'->Ar-R' Reductive\nElimination Reductive Elimination

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-3-iodo-5-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of building blocks is a critical decision point that balances reactivity, selectivity, and cost. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, appearing in over 7,000 bioactive compounds and a significant percentage of FDA-approved drugs.[1][2][3] The economic pressures of drug development demand not just synthetic viability but also process efficiency. This guide provides an in-depth analysis of 2-Chloro-3-iodo-5-methylpyridine, a versatile but premium-priced building block, to objectively evaluate its cost-effectiveness against seemingly cheaper alternatives.

The core thesis of this guide is that the upfront cost of a reagent is an incomplete metric for its economic value. By examining the total process cost—encompassing raw materials, catalyst load, reaction conditions, and downstream processing—we will demonstrate how the unique reactivity of this compound can translate into significant savings in complex synthetic routes.

The Building Block: Synthesis and Intrinsic Cost

The cost of any chemical building block is fundamentally tied to its own synthesis. This compound is typically prepared via a multi-step sequence, most commonly a Sandmeyer reaction starting from 3-Amino-2-chloro-5-methylpyridine.[4]

The process involves diazotization of the amine with a nitrite source in the presence of acid, followed by the introduction of an iodide salt to install the iodine at the 3-position.[4] While effective, this sequence involves temperature-controlled additions and the use of iodine, a more expensive halogen, which are key contributors to its higher purchase price compared to di-chloro or di-bromo analogues.

G A 3-Amino-2-chloro- 5-methylpyridine B Diazonium Salt Intermediate A->B 1. HCl, NaNO2 2. -15°C to -10°C C 2-Chloro-3-iodo- 5-methylpyridine B->C 1. KI (Potassium Iodide) 2. -5°C to 20°C

Caption: Synthesis of this compound via Sandmeyer reaction.

The Core Advantage: Site-Selective Reactivity in Cross-Coupling

The primary utility of this compound lies in its application as a substrate in transition-metal-catalyzed cross-coupling reactions. The key to its cost-effectiveness is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the order of reactivity for oxidative addition, often the rate-determining step, is overwhelmingly C-I > C-Br > C-Cl.[5]

This reactivity difference is not a minor nuance; it is the central pillar of the molecule's value proposition. It allows for highly selective, sequential functionalization of the pyridine ring. A chemist can perform a cross-coupling reaction that exclusively targets the highly reactive C-I bond, leaving the C-Cl bond untouched for a subsequent, different coupling reaction under more forcing conditions. This strategic, one-pot or sequential approach is invaluable for building molecular complexity efficiently, often saving multiple protection/deprotection steps or alternative synthetic routes.

G cluster_0 Sequential Cross-Coupling start This compound step1 Suzuki Coupling 1 Pd Catalyst (low temp) Arylboronic Acid 1 Selective reaction at C-I bond start:f0->step1:f0 product1 2-Chloro-3-(Aryl-1)-5-methylpyridine step1:f1->product1:f0 step2 Buchwald-Hartwig Amination Pd Catalyst (high temp) Amine Reaction at C-Cl bond product1:f0->step2:f0 product2 2-(Amino)-3-(Aryl-1)-5-methylpyridine step2:f1->product2:f0

Caption: Workflow for site-selective sequential cross-coupling reactions.

Comparative Analysis: Performance vs. Alternatives

To understand the cost-effectiveness, we must compare this compound not just on price, but on total process performance against a common, cheaper alternative: 2,3-Dichloro-5-methylpyridine .

FeatureThis compound2,3-Dichloro-5-methylpyridineEconomic Implication
Relative Cost HigherLowerThe dichloro-analogue offers lower upfront material cost.
Reactivity High (C-I bond)[5]Low (C-Cl bonds)[5]The iodo-compound allows for significantly milder reaction conditions (lower temperature, shorter time), saving energy and reactor time costs.
Selectivity Excellent for sequential couplingPoor; difficult to selectively functionalize one C-Cl bond over the other.For complex molecules, the iodo-compound's selectivity avoids costly isomeric separation and improves overall yield of the desired product.
Catalyst System Often requires simple Pd sources and ligands.[6]Frequently requires specialized, expensive Buchwald-type ligands and higher catalyst loading to activate the C-Cl bond.[7]The need for advanced, proprietary ligands for the dichloro-analogue can offset or even exceed the initial material cost savings.
Process Robustness Milder conditions lead to fewer side reactions and a cleaner product profile.Harsher conditions can lead to side product formation (e.g., hydrodechlorination) and catalyst decomposition.Cleaner reactions with the iodo-compound reduce the cost of downstream processing (chromatography, recrystallization), saving on solvents, materials, and labor.

Data-Driven Comparison: A Suzuki-Miyaura Case Study

Let's consider a hypothetical but realistic Suzuki-Miyaura coupling to install an aryl group at the 3-position of the pyridine ring. The data below illustrates the typical trade-offs.

ParameterReaction with this compound Reaction with 2,3-Dichloro-5-methylpyridine
Target Reaction Coupling at the 3-positionCoupling at the 3-position
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (5 mol%) + SPhos (10 mol%)[8]
Base Na₂CO₃K₃PO₄
Solvent DME/H₂O[6]Dioxane/H₂O
Temperature 80 °C110 °C
Time 4 hours18 hours
Yield (3-Aryl Product) ~90%~65% (plus potential for di-substituted and 2-substituted byproducts)
Key Observation Clean, selective reaction at the C-I bond.Requires a more expensive catalyst system and harsher conditions for lower yield of the desired regioisomer.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a self-validating system for the selective Suzuki-Miyaura coupling at the 3-position.

Objective: To synthesize 2-Chloro-3-(4-methoxyphenyl)-5-methylpyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.55 g, 10 mmol).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.82 g, 12 mmol) and sodium carbonate (2.65 g, 25 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Solvent Addition: Purge the flask with nitrogen for 15 minutes. Under a positive pressure of nitrogen, add DME (40 mL) and water (10 mL).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The expected yield is typically in the range of 85-95%.

A Holistic View of Cost-Effectiveness

The decision of which building block to use is a function of project goals and scale. The following workflow illustrates the key decision points in evaluating the true cost-effectiveness.

G start Start: Need Substituted Pyridine q1 Is sequential, multi-point functionalization required? start->q1 reagent_iodo Use this compound q1->reagent_iodo  Yes q2 Is this for large-scale manufacturing of a simple derivative? q1->q2  No cost_analysis_iodo Benefit: High yield, selectivity, mild conditions, & lower downstream costs justify higher upfront price. reagent_iodo->cost_analysis_iodo reagent_dichloro Consider 2,3-Dichloro-5-methylpyridine cost_analysis_dichloro Benefit: Lower material cost. Cost: Requires significant process optimization, specialized catalysts, and potentially higher purification costs. reagent_dichloro->cost_analysis_dichloro q2->reagent_iodo  No (R&D / Flexibility needed) q2->reagent_dichloro  Yes conclusion_iodo Decision: Cost-effective for complex synthesis and R&D stages. cost_analysis_iodo->conclusion_iodo conclusion_dichloro Decision: Potentially cost-effective if a robust, high-yielding process can be developed. cost_analysis_dichloro->conclusion_dichloro

Caption: Decision workflow for selecting a halogenated pyridine building block.

Conclusion

While the per-gram cost of this compound is undeniably higher than its dichloro counterpart, its value is realized through process efficiency. The high, predictable site-selectivity and the ability to perform couplings under mild conditions reduce costs associated with energy, specialized catalysts, reaction time, and, most critically, purification.

For medicinal chemists in the discovery phase, the flexibility and reliability of this building block accelerate the synthesis of novel analogues. For process chemists developing routes to complex targets, the reduction in step count and simplification of purification often mean that this compound is not just the more reactive choice, but the more economical one for the overall campaign. The final determination of cost-effectiveness requires a holistic analysis that looks beyond the price tag of the starting material and evaluates the entire synthetic pathway.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies for the purity assessment of synthesized 2-Chloro-3-iodo-5-methylpyridine, complete with supporting experimental data and protocols.

For researchers in the vanguard of drug discovery and synthetic chemistry, the integrity of each molecular building block is paramount. The compound this compound serves as a critical intermediate in the synthesis of numerous pharmacologically active agents. Its purity is not a trivial specification but a foundational pillar upon which the reproducibility of research and the viability of a drug candidate rests. Impurities can introduce unforeseen variables, leading to side reactions, diminished yields, and potentially confounding biological data.[1][2]

This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound. We will dissect the most effective analytical techniques, moving beyond mere procedural steps to explain the causality behind experimental choices. Our focus is on establishing self-validating systems to ensure the trustworthiness and accuracy of your results.

Primary Analytical Techniques: A Multi-Pronged Approach

No single technique can definitively establish the purity of a compound. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the analytical puzzle. For a halogenated pyridine derivative like this compound, the following techniques are indispensable.

Chromatography for Separation and Quantification

Chromatographic methods are the cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities.

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard in purity analysis, HPLC excels in precision and versatility for non-volatile compounds.[3]

    • Expertise & Experience: For this compound, a reverse-phase method using a C18 column is the logical choice. The nonpolar stationary phase effectively retains the analyte, allowing for separation from potential starting materials and more polar byproducts. The causality for selecting a gradient elution (e.g., water/acetonitrile) is to ensure that impurities with a wide range of polarities are resolved and eluted from the column. UV detection is highly effective due to the pyridine ring's inherent chromophore.

    • Trustworthiness: A self-validating HPLC protocol involves co-injecting the sample with a certified reference standard to confirm retention time and peak identity. Furthermore, employing a Photo Diode Array (PDA) detector allows for peak purity analysis, which assesses whether a single chromatographic peak consists of a single compound. Method validation according to ICH Q2(R1) guidelines is the ultimate standard for trustworthiness in a drug development context.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds, providing both quantitative data and structural information from the mass spectrometer.[3][5]

    • Expertise & Experience: Given the analyte's structure, it is expected to be sufficiently volatile and stable for GC analysis. The choice of a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is a rational starting point. The mass spectrometer is a powerful detector that provides a mass-to-charge ratio and a fragmentation pattern, which acts as a molecular fingerprint, aiding in the identification of unknown impurities.[6]

    • Trustworthiness: The system's validity is established by analyzing a blank to check for system contamination, followed by the analysis of a known standard to verify retention time and fragmentation patterns. Comparing the acquired mass spectrum against a commercial library (e.g., NIST) and a locally generated standard spectrum provides high confidence in peak identification.

Spectroscopy for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the desired product and characterizing impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.[7]

    • Expertise & Experience: Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the two aromatic protons and the methyl group protons in the downfield region typical for pyridine derivatives.[7][8] The presence of unexpected signals, even at low integration values, points to impurities. The causality behind using 2D NMR techniques (like COSY) is to establish proton-proton coupling networks, which can be invaluable for assigning the structure of regioisomeric impurities that may be difficult to distinguish by mass spectrometry alone.

    • Trustworthiness: NMR is inherently a primary ratio method. By adding a high-purity internal standard of known concentration, one can perform quantitative NMR (qNMR) to determine the absolute purity of the sample with high precision, as the signal area is directly proportional to the number of nuclei.[7]

Elemental Analysis for Fundamental Composition
  • Elemental Analysis (EA): This technique provides the fundamental percentage of carbon, hydrogen, nitrogen, and heteroatoms (Cl, I) in the compound.[9][10]

    • Expertise & Experience: EA is a classic, destructive method that serves as a fundamental check of the compound's empirical formula.[11] It is particularly useful for confirming that a newly synthesized batch of the intermediate has the correct elemental composition.

    • Trustworthiness: The validity of the result is judged by its proximity to the theoretical values. For publication in many chemistry journals and for internal quality control, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[12] A result outside this range strongly indicates the presence of impurities or residual solvent.

Comparative Analysis of Methodologies

Technique Primary Purpose Strengths Limitations Best Suited For
HPLC-UV/PDA Quantitative PurityHigh precision, high resolution, applicable to a wide range of impurities.Destructive, requires a chromophore.Routine QC, batch release, stability testing.
GC-MS Impurity IdentificationHigh sensitivity, provides structural information (MW and fragmentation).Only for volatile & thermally stable compounds, destructive.Identifying unknown volatile impurities and residual solvents.
NMR Spectroscopy Structural ConfirmationNon-destructive, provides unambiguous structural data, qNMR for absolute purity.Lower sensitivity than MS, higher initial instrument cost.Structure verification, identifying isomers, absolute quantification.
Elemental Analysis Empirical Formula ConfirmationProvides fundamental elemental composition.Does not identify impurities, requires a pure, dry sample.Final purity check of a purified, isolated solid.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Assessment
  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 acetonitrile/water.

    • Prepare the synthesized sample at the same concentration.

    • From the stock solutions, prepare working solutions at 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 10 minutes; hold at 95% B for 3 minutes; return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA detector, monitor at 260 nm.

    • Injection Volume: 5 µL.

  • Analysis Sequence: Inject a blank (solvent), followed by the reference standard, and then the synthesized sample.

  • Purity Calculation: Determine purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Estimation
  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known chemical shift if desired (e.g., TMS).

  • Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for semi-quantitative analysis).

    • Number of Scans: 16 (can be increased for dilute samples).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Calibrate the spectrum to the residual solvent peak or internal standard.

    • Integrate all signals, setting the integration of a known proton signal from the main compound to its theoretical value (e.g., 1.00 for a single aromatic proton).

    • Identify signals corresponding to the product and any impurities. The relative integration of impurity peaks compared to the main product gives an estimate of their molar ratio.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Comprehensive Purity Analysis cluster_decision Decision Point cluster_outcome Outcome product Crude Synthesized Product hplc HPLC (Quantitative Purity) product->hplc gcms GC-MS (Volatile Impurities) product->gcms nmr NMR (Structural Identity) product->nmr decision Meets Purity Specification? hplc->decision gcms->decision elemental Elemental Analysis (Compositional Check) nmr->elemental If primary standard nmr->decision elemental->decision pass Qualified Intermediate decision->pass Yes fail Requires Repurification decision->fail No

Caption: An integrated workflow for the comprehensive purity assessment of a synthesized intermediate.

HPLC_Method_Logic cluster_input Input cluster_hplc HPLC System cluster_output Output & Analysis sample Sample Solution injector Autosampler sample->injector pump Gradient Pump (Acetonitrile/Water) pump->injector column C18 Reverse-Phase Column injector->column detector PDA Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration report Purity Report (Area %) integration->report

Caption: Logical flow of a reverse-phase HPLC method for purity determination.

References

A Comparative Guide to the Synthesis and Characterization of Novel 3-Aryl-2-chloro-5-methylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is one of the most significant heterocyclic scaffolds in modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a "privileged structure" for medicinal chemists.[1][3] Compounds incorporating the pyridine moiety are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among many other applications.[4]

The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. A particularly valuable starting material for this purpose is 2-Chloro-3-iodo-5-methylpyridine . This building block offers two distinct reactive sites: a highly reactive C-I bond at the 3-position, ideal for palladium-catalyzed cross-coupling reactions, and a less reactive C-Cl bond at the 2-position, which can be targeted in subsequent synthetic steps. This differential reactivity is a key strategic advantage, enabling selective and controlled elaboration of the molecular structure.[5]

This guide provides an in-depth comparison of a series of novel compounds synthesized from this compound via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[6] We will detail the experimental workflow from synthesis to full characterization, explaining the causality behind our methodological choices. This document serves as a comprehensive framework for researchers aiming to generate and validate novel biaryl pyridine derivatives, a compound class with demonstrated therapeutic potential.[7]

Methodology: A Validated Workflow for Synthesis and Analysis

Our approach is designed as a self-validating system, where each step provides confirmation for the next, ensuring high confidence in the final product's identity and purity. The overall workflow is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis A Suzuki-Miyaura Coupling Reaction B Aqueous Work-up & Extraction A->B C Column Chromatography B->C D Purity Assessment (RP-HPLC) C->D Submit Purified Sample E Identity Confirmation (LC-MS) D->E Confirm Purity >95% F Structural Elucidation (1H, 13C NMR) E->F Confirm Correct Mass G Validated Novel Compound F->G Confirm Structure Suzuki_Mechanism pd0 Pd(0)Ln start R1-X (Aryl Halide) pd2_complex R1-Pd(II)Ln-X pd2_trans R1-Pd(II)Ln-R2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) pd2_trans->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R2-B(OH)2 (Boronic Acid) boronic->pd2_complex base Base (e.g., K3PO4) base->boronic

References

mechanistic studies of reactions involving 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mechanistic Pathways of 2-Chloro-3-iodo-5-methylpyridine in Catalytic Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among the vast array of building blocks, this compound stands out as a particularly versatile intermediate. Its utility is rooted in the differential reactivity of its two halogen substituents, enabling selective, sequential, and efficient elaboration of the pyridine core. This guide provides an in-depth mechanistic comparison of key palladium-catalyzed reactions involving this substrate, contrasts its performance with viable alternatives, and offers detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage: Exploiting Differential Halogen Reactivity

The synthetic power of this compound lies in the significant difference in bond dissociation energies between the C(sp²)–I and C(sp²)–Cl bonds. The carbon-iodine bond is substantially weaker and more polarizable than the carbon-chlorine bond. In the context of palladium-catalyzed cross-coupling reactions, this disparity dictates the regioselectivity of the initial, and often rate-determining, oxidative addition step. A low-valent palladium(0) complex will preferentially insert into the C–I bond, leaving the C–Cl bond intact for subsequent transformations. This inherent reactivity profile makes the molecule an ideal substrate for programmed, site-selective synthesis.[1]

Core Mechanistic Pathways: A Comparative Overview

We will explore the three most prevalent palladium-catalyzed cross-coupling reactions for which this compound is an exemplary substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron species.[2][3] When using this compound, the reaction proceeds with high selectivity at the 3-position.

Mechanism: The catalytic cycle involves three key steps[2][4]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine ring to form a Pd(II) intermediate. This is the regioselectivity-determining step.

  • Transmetalation: In the presence of a base, which activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species, the organic group is transferred from boron to the palladium center.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_Int Ar-Pd(II)-I(L)₂ Pd0->PdII_Int Py_I 2-Cl-3-I-5-MePy (Ar-I) OxAd Oxidative Addition PdII_R Ar-Pd(II)-R(L)₂ PdII_Int->PdII_R Boronic R-B(OH)₂ + Base Transmetalation Transmetalation PdII_R->Pd0 Product 2-Cl-3-R-5-MePy (Ar-R) PdII_R->Product RedElim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines from aryl halides.[6] For this compound, this reaction enables the selective introduction of an amine nucleophile at the C3 position.

Mechanism: The cycle is analogous to the Suzuki coupling but involves an amine and requires a strong base to deprotonate the amine or the intermediate palladium complex[6][7]:

  • Oxidative Addition: Pd(0) inserts into the C-I bond, forming the Ar-Pd(II)-I complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for facilitating this step and preventing side reactions.[8]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ PdII_Int Ar-Pd(II)-I(L)₂ Pd0->PdII_Int Py_I 2-Cl-3-I-5-MePy (Ar-I) OxAd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(L)₂ PdII_Int->PdII_Amido Amine R₂NH + Base Amide_Formation Amide Formation PdII_Amido->Pd0 Product 2-Cl-3-NR₂-5-MePy (Ar-NR₂) PdII_Amido->Product RedElim Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, typically employing a dual-catalyst system of palladium and copper(I).[9][10]

Mechanism: This reaction involves two interconnected catalytic cycles[9][11]:

  • Palladium Cycle: Similar to the reactions above, it begins with the oxidative addition of Pd(0) to the C-I bond of this compound.

  • Copper Cycle: A base (typically an amine like Et₃N) deprotonates the terminal alkyne. The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is more reactive than the free alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, displacing the iodide.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Int Ar-Pd(II)-I(L)₂ Pd0->PdII_Int Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Int->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Py_I Ar-I Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_I CuI Cu_Acetylide->Cu_I Transmetalation to Pd Base Base

Sonogashira Dual Catalytic Cycle.

Comparative Guide: Alternatives to this compound

The choice of dihalopyridine is a critical parameter in experimental design, balancing reactivity, cost, and synthetic strategy.

Qualitative Comparison of Dihalopyridine Substrates
ReagentLeaving GroupsRelative ReactivityAdvantagesDisadvantages
This compound Cl, IHigh / LowExcellent for selective, sequential reactions; high reactivity at the C-I bond allows for mild conditions.Higher cost than dichloro or chlorobromo analogues.
2-Bromo-3-iodo-5-methylpyridine Br, IHigh / IntermediateSimilar high reactivity at C-I; C-Br bond is more reactive than C-Cl for the second step.Generally the most expensive option; lower differential reactivity than Chloro/Iodo.
2-Chloro-3-bromo-5-methylpyridine Cl, BrIntermediate / LowGood balance of reactivity and cost; C-Br is a reliable coupling site.Requires more forcing conditions for the first coupling compared to iodo-analogues.
2,3-Dichloro-5-methylpyridine Cl, ClLow / LowLowest cost, highly stable, and readily available for large-scale synthesis.Requires harsh reaction conditions, specialized catalysts, and may suffer from poor selectivity.
2-Chloro-5-methylpyridin-3-yl triflate Cl, OTfHigh / LowTriflate (OTf) is an excellent leaving group, often comparable in reactivity to iodide.[1]Triflates can be moisture-sensitive and are typically more expensive than halides.
Quantitative Performance Benchmark: Suzuki-Miyaura Coupling

The following table presents typical, illustrative yields for a Suzuki-Miyaura coupling with phenylboronic acid, demonstrating the impact of the leaving group on reaction efficiency under standard conditions.

SubstrateConditionsTypical Yield (%)
2-Chloro-3-iodo -5-methylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 4h>90%
2-Chloro-3-bromo -5-methylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C, 12h75-85%
2,3-Dichloro -5-methylpyridinePd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C, 24h<50% (often with poor selectivity)
2-Chloro-3-triflyloxy -5-methylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 4h>90%

Note: These are representative values. Actual yields depend heavily on the specific boronic acid, ligand, base, and solvent system employed.

Validated Experimental Protocols

The following protocols are generalized yet robust starting points for performing reactions with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the C-C bond formation at the iodine-bearing carbon.

  • System Validation: The success of this reaction is validated by LC-MS or GC-MS analysis, which should show consumption of the starting material and the appearance of a new peak with the expected mass of the coupled product. ¹H NMR will confirm the introduction of the new aryl group.

  • Methodology:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol describes the formation of a C-N bond at the site of the iodine atom.

  • System Validation: Successful amination is confirmed by the disappearance of the starting material and the emergence of a product peak in the LC-MS with the correct mass-to-charge ratio. ¹H NMR will show signals corresponding to the newly introduced amine.

  • Methodology:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The base is a solid and should be handled in a glovebox or quickly in air.

    • Seal the tube with a septum, then evacuate and backfill with argon three times.

    • Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

    • After cooling, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

References

literature review of 2-Chloro-3-iodo-5-methylpyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselective Functionalization of 2-Chloro-3-iodo-5-methylpyridine in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic construction of complex heterocyclic scaffolds is a cornerstone of modern molecular design. Among the vast array of available building blocks, polyhalogenated pyridines offer a unique platform for sequential and site-selective functionalization. This guide provides a comprehensive technical overview of this compound, a versatile reagent whose distinct electronic and steric properties allow for controlled, stepwise elaboration.

We will objectively compare the reactivity of its two halogen atoms in key palladium-catalyzed cross-coupling reactions, providing insights into experimental design and supported by established chemical principles. This document serves as a practical manual, complete with detailed protocols and comparative data to inform the strategic synthesis of highly substituted pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature, valued for its dual halogenation which enables orthogonal chemical strategies.[1] Its utility as a synthetic intermediate is predicated on the ability to selectively address one halogen in the presence of the other.

PropertyValueReference
CAS Number 59782-91-1[2]
Molecular Formula C₆H₅ClIN[3]
Molecular Weight 253.47 g/mol [3]
Appearance Yellow to light brown solid[4]
Melting Point 58-63 °C[1][4]
Boiling Point 284.1 °C at 760 mmHg[1]
SMILES Cc1cnc(Cl)c(I)c1
Synthesis Protocol: Sandmeyer Reaction

The most common laboratory synthesis of this compound involves a Sandmeyer reaction starting from 3-Amino-2-chloro-5-methylpyridine.[4] This two-stage, one-pot procedure first generates a diazonium salt intermediate, which is subsequently displaced by iodide.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-Amino-2-chloro-5-methylpyridine (1.0 equiv) in a concentrated aqueous solution of hydrochloric acid (~8 mL per gram of starting material).

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add a pre-chilled aqueous solution of sodium nitrite (1.5 equiv) dropwise, ensuring the internal temperature does not rise above -10 °C.

    • Stir the resulting mixture at -10 °C for 15 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • Prepare a solution of potassium iodide (3.0 equiv) in water (~6 mL per gram of KI).

    • Add this iodide solution dropwise to the cold diazonium salt mixture, maintaining an internal temperature below -5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches ~11.

    • Extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane, 2/8 v/v) to yield this compound as a yellow solid (typical yield: ~93%).[4]

G cluster_synthesis Synthesis Workflow start 3-Amino-2-chloro- 5-methylpyridine diazonium Diazonium Salt Intermediate start->diazonium 1. HCl, NaNO₂ 2. -15°C to -10°C product 2-Chloro-3-iodo- 5-methylpyridine diazonium->product 1. KI (aq) 2. -5°C to RT

Caption: Synthesis of this compound via Sandmeyer reaction.

The Principle of Chemoselective Functionalization

The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is governed by bond dissociation energies (BDE). The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst—the rate-determining step in most cross-coupling cycles.[5][6]

Reactivity Hierarchy: C–I > C–Br > C–Cl > C–F

This established trend dictates that the iodine atom at the C-3 position will react preferentially under milder conditions, leaving the more robust chlorine atom at the C-2 position untouched.[5][7] This allows for a sequential approach: a first coupling reaction targets the C-I bond, and a subsequent reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or more active catalyst), can be used to functionalize the C-Cl bond.

G cluster_reactivity Reactivity in Pd Cross-Coupling reagent 2-Chloro-3-iodo- 5-methylpyridine C3_I C3-I Bond (Weaker, More Reactive) reagent->C3_I Site of 1st Coupling (Mild Conditions) C2_Cl C2-Cl Bond (Stronger, Less Reactive) reagent->C2_Cl Site of 2nd Coupling (Forcing Conditions)

Caption: Reactivity hierarchy of the C-I and C-Cl bonds.

Applications in Cross-Coupling Reactions: A Comparative Analysis

We now compare the performance of this compound in three fundamental cross-coupling reactions, highlighting its superiority for selective synthesis compared to alternative dihalopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between organohalides and boronic acids, is a cornerstone of pharmaceutical synthesis.[8][9] When using this compound, this reaction proceeds with high selectivity at the C-3 position.

Comparative Performance:

SubstrateReaction SiteExpected Outcome (Mild Conditions)Rationale
This compound C-3 High yield of mono-arylated product C-I bond is significantly more reactive than C-Cl.[5]
2,3-DichloropyridineC-2 / C-3Mixture of products or low conversionC-Cl bonds are less reactive and have similar activation barriers, requiring harsher conditions.[6]
2-Bromo-3-iodopyridineC-3High yield of mono-arylated productSimilar to the title compound, the C-I bond reacts preferentially over the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Add a suitable solvent system, such as a 3:1 mixture of Dioxane/Water.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography to obtain the 2-chloro-3-aryl-5-methylpyridine product.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds by reacting an organohalide with a terminal alkyne, co-catalyzed by palladium and copper(I).[10][11] This reaction is invaluable for introducing rigid alkyne linkers into molecular scaffolds.

Comparative Performance:

SubstrateReaction SiteExpected Outcome (Mild Conditions)Rationale
This compound C-3 High yield of mono-alkynylated product The high reactivity of the C-I bond is ideal for Sonogashira coupling.[12]
2,3-DichloropyridineC-2 / C-3Very low to no reactionStandard Sonogashira conditions are often insufficient to activate aryl chlorides.[10]
2-Bromo-3-chloropyridineC-2High yield of mono-alkynylated productThe C-Br bond is sufficiently reactive for Sonogashira coupling, while the C-Cl bond remains.

Experimental Protocol: Selective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) Iodide (CuI, 4 mol%).

  • Add a suitable solvent such as degassed THF or DMF.

  • Add the terminal alkyne (1.1 equiv) followed by a degassed amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2.5 equiv).

  • Stir the reaction at room temperature for 8-24 hours, monitoring for completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-chloro-3-alkynyl-5-methylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[13][14] The selective amination of this compound provides a direct route to valuable 3-aminopyridine derivatives.

Comparative Performance:

SubstrateReaction SiteExpected Outcome (Mild Conditions)Rationale
This compound C-3 High yield of mono-aminated product The C-I bond readily undergoes oxidative addition under standard Buchwald-Hartwig conditions.[15]
2,3-DichloropyridineC-2 / C-3Low reactivity, requires specialized ligandsAryl chlorides are challenging substrates for amination, often requiring bulky, electron-rich phosphine ligands.[16]
2-Bromo-3-chloropyridineC-2High yield of mono-aminated productThe C-Br bond is a reliable coupling partner for Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography to afford the 3-amino-2-chloro-5-methylpyridine derivative.

Sequential Functionalization: The Key Advantage

The true synthetic power of this compound is realized in sequential coupling strategies. The mono-functionalized product from the initial reaction at C-3 serves as a substrate for a second, distinct coupling at the remaining C-2 chloro position. This allows for the rapid and controlled assembly of tri-substituted pyridine cores that would be difficult to access through other means.

G cluster_legend Functional Groups start 2-Chloro-3-iodo- 5-methylpyridine intermediate 2-Chloro-3-(R¹)- 5-methylpyridine start->intermediate 1st Coupling (e.g., Sonogashira) Mild Conditions @ C3-I final_product 2-(R²)-3-(R¹)- 5-methylpyridine intermediate->final_product 2nd Coupling (e.g., Suzuki) Forcing Conditions @ C2-Cl R1 R¹ = Alkyne R2 R² = Aryl

Caption: Sequential cross-coupling workflow using this compound.

This two-step approach provides a convergent and highly flexible route to complex molecules. The choice of coupling partners (R¹ and R²) can be varied independently, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a superior building block for the synthesis of complex pyridine derivatives due to the pronounced reactivity difference between its C-3 iodo and C-2 chloro substituents. This inherent electronic property allows for a predictable and high-yielding selective functionalization of the C-3 position under mild palladium-catalyzed cross-coupling conditions, leaving the C-2 position available for subsequent transformations. This guide has demonstrated its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing a clear strategic advantage over less differentiated dihalopyridines. For researchers aiming to construct highly decorated pyridine scaffolds, this compound offers a reliable and versatile platform for controlled, sequential bond formation.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-iodo-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a research facility, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-iodo-5-methylpyridine, ensuring the safety of personnel and the protection of our environment. This is not merely a checklist, but a technical narrative grounded in the principles of chemical safety and regulatory compliance, designed to empower researchers in their operational responsibilities.

Understanding the Compound: Hazard Profile and Safety Imperatives

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as intermediates in pharmaceutical and agrochemical synthesis.[1] Its chemical structure, featuring both chlorine and iodine atoms, necessitates a disposal protocol that addresses the potential hazards associated with halogenated organic compounds.

The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS), include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2] May also cause respiratory irritation.[2]

Given these hazards, adherence to stringent safety protocols during handling and disposal is paramount.

Hazard InformationDescriptionGHS PictogramSignal WordHazard Statements
Acute Toxicity Harmful if swallowed.GHS07 (Exclamation Mark)WarningH302
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)WarningH319

This table summarizes the key GHS hazard classifications for this compound.[3]

Core Disposal Directive: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[7] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic waste must be collected separately from non-halogenated waste to facilitate proper treatment and disposal.[8]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Container Material: The container must be made of a compatible material, such as glass or high-density polyethylene, and have a secure, tight-fitting lid.[6][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[9]

3. The Disposal Workflow: From Bench to Final Disposition

The following workflow provides a systematic approach to the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Segregate Segregate Halogenated Waste FumeHood->Segregate Initiate Disposal Containerize Place in Labeled, Compatible Container Segregate->Containerize Decontaminate Decontaminate Tools & Glassware Containerize->Decontaminate Store Store Securely in Satellite Accumulation Area Decontaminate->Store Arrange Arrange for Pickup by EHS Store->Arrange

Caption: Workflow for the safe disposal of this compound.

4. Decontamination of Laboratory Equipment

Any laboratory equipment, such as spatulas, glassware, or weighing boats, that comes into contact with this compound must be decontaminated.

  • Rinsing: Rinse the contaminated equipment with a suitable solvent (e.g., acetone) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[8] Do not dispose of the rinsate down the drain.

  • Final Cleaning: After the initial solvent rinse, the equipment can be washed with soap and water.

5. Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation and Alerting: Evacuate non-essential personnel from the immediate area and alert your supervisor and the facility's Environmental Health and Safety (EHS) department.[4]

  • Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.[10] Avoid generating dust.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Regulatory Framework and Final Disposition

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]

Your institution's EHS department is the primary resource for ensuring compliance with these regulations. They will manage the final disposal of the collected hazardous waste, which typically involves transport to a licensed treatment, storage, and disposal facility (TSDF).[2][13]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and demonstrate a commitment to environmental stewardship. The principles of understanding the hazards, utilizing appropriate protective measures, and following a systematic disposal workflow are the cornerstones of safe and effective chemical management.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling of 2-Chloro-3-iodo-5-methylpyridine (CAS No. 59782-91-1). As a halogenated pyridine derivative, this compound requires meticulous handling to mitigate risks in a research and development environment. The following guide moves beyond a simple checklist, delving into the causality behind each procedural step to empower you, the researcher, with a framework for safe and effective experimentation.

Foundational Safety: A Hazard-First Approach

Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This compound is a solid, which can present a dust inhalation hazard if not handled correctly.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary directive for risk assessment.[3]

GHS Hazard Classification:

  • Signal Word: Warning[2][4]

  • Pictogram: GHS07 (Exclamation Mark)[1][3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2][4]

    • H312: Harmful in contact with skin[4]

    • H315: Causes skin irritation[4][5]

    • H319: Causes serious eye irritation[2][4][5]

    • H332: Harmful if inhaled[4]

    • H335: May cause respiratory irritation[4][5]

This hazard profile dictates that the primary routes of exposure we must guard against are ingestion, skin/eye contact, and inhalation of dust or particulates. The subsequent PPE and handling protocols are designed specifically to create barriers against these exposure routes.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[4][6]Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation (H319).[4][5]
Skin & Body Protection Fully-buttoned laboratory coat. Chemical-resistant gloves (Nitrile or Neoprene recommended).[7][8]A lab coat prevents contamination of personal clothing. Gloves are the most critical barrier against skin irritation (H315) and dermal toxicity (H312).[4]
Respiratory Protection Not required if all handling occurs within a certified chemical fume hood.[6] If weighing/transferring outside a hood, a NIOSH-approved respirator for particulates is necessary.[4][9]Mitigates the risk of inhaling airborne dust, which can cause respiratory irritation (H335) and systemic harm (H332).[4][5]
A Deeper Look at Glove Selection

The choice of glove material is arguably the most critical PPE decision for handling halogenated pyridines. While many general-purpose gloves are available, their performance against specific chemical classes varies dramatically.

  • Recommended: Nitrile or Neoprene gloves offer good resistance to a range of chemicals, including pyridines.[7][8][10] They provide a robust barrier for incidental contact.

  • Not Recommended: Latex gloves are not advised due to poor chemical resistance against many organic compounds.[7]

  • Best Practice: Always consult the glove manufacturer's chemical resistance chart for specific data on breakthrough time and permeation rates.[11][12] For prolonged or immersive work, consider higher-resistance materials like Butyl rubber.[10][13] Contaminated gloves should be replaced immediately.[14]

Operational Plan: From Benchtop to Disposal

Safe handling is a systematic process that begins before the chemical is touched and ends with its proper disposal.

Engineering Controls: The First Line of Defense

Your primary engineering control is a certified chemical fume hood.[6][7][13]

  • Causality: A fume hood creates a negative pressure environment that pulls airborne particulates and fumes away from your breathing zone, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards.[4]

  • Procedure: Conduct all weighing, transferring, and manipulation of this compound exclusively within a chemical fume hood.[6] Before starting, verify that the fume hood has a current certification and that the airflow is functioning correctly.

Step-by-Step Handling Protocol
  • Preparation: Ensure the fume hood is clear and operational. Confirm that a safety shower and eyewash station are accessible and unobstructed.[6] Prepare a designated, sealed waste container for all contaminated materials.

  • Weighing and Transfer: Use spatulas and weighing paper for handling the solid. Avoid any actions that could generate dust, such as scraping or vigorous mixing in an open container.[4][15]

  • During Use: Keep the container tightly closed when not in use.[5][7] Adhere to standard laboratory hygiene: do not eat, drink, or smoke in the handling area.[4][6]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[4][5][16] Decontaminate the work surface within the fume hood.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][5][7] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[4][13] Some suppliers recommend refrigeration (2-8°C) and protection from light.[2][17]

  • Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, spill cleanup debris) as hazardous waste.[4][5][6] All waste must be collected in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Response Plan

In Case of Exposure
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help if skin irritation occurs.[4][5][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Response Workflow

Accidental spills must be handled promptly and safely. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Final Steps spill Spill Detected evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate ppe Don Full PPE: - Respirator - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat evacuate->ppe contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Container contain->collect clean Decontaminate Spill Area with Appropriate Solvent/Soap & Water collect->clean disposal Dispose of Waste Container as Hazardous Waste clean->disposal restock Restock Spill Kit & Document Incident disposal->restock

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-iodo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-iodo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.